6-Amino-2-methoxypyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methoxypyrimidin-4-ol (CAS RN: 52386-29-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available experimental and computational data on its structure, physicochemical characteristics, and spectral properties. Furthermore, it delves into the critical aspect of tautomerism inherent to its molecular framework, discusses potential synthetic routes and reactivity, and outlines its relevance as a scaffold in drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.
Introduction
This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring of this compound imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel drug candidates.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound. It will meticulously detail its known properties, offer insights into its chemical behavior, and provide a framework for its potential applications, particularly in the realm of drug development.
Molecular Structure and Tautomerism
The structural representation of this compound is fundamental to understanding its chemical behavior. Its molecular formula is C₅H₇N₃O₂.[2]
Tautomeric Forms
A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities. For this molecule, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism.
The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature. While the 4-hydroxy form is depicted, the 4-keto tautomer (6-amino-2-methoxy-4(3H)-pyrimidinone) is also a significant contributor to the overall equilibrium.[2] Similarly, the 6-amino group can exist in equilibrium with its 6-imino tautomer. It is generally observed in related systems that the keto and amino forms are predominant under physiological conditions.
Diagram: Tautomeric Equilibria of this compound
Caption: Major tautomeric forms of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is essential for its application in research and development. The data presented here is a consolidation of available information, with a clear distinction between experimental and computed values.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molecular Weight | 141.13 g/mol | [2][3] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | |
| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [4] |
| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents like DMSO and DMF based on its structure and the properties of related compounds. | Inferred |
| pKa | Not experimentally determined. The presence of both acidic (hydroxyl) and basic (amino and pyrimidine nitrogens) groups suggests amphoteric character. | Inferred |
Computed Properties (from PubChem CID 1532133 for a tautomer): [3]
| Property | Value |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 141.053826475 |
| Topological Polar Surface Area | 76.7 Ų |
Expertise & Experience Insights: The negative XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of multiple hydrogen bond donors and acceptors indicates a high potential for intermolecular interactions, which could influence its melting point and solubility in protic solvents. The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability in drug candidates.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the amino group protons (a broad singlet), and the proton on the pyrimidine ring (a singlet). The chemical shifts will be dependent on the solvent and the predominant tautomeric form.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons in the molecule. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocyclic system.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹), O-H stretching of the enol tautomer, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be dependent on the ionization method used and can provide further structural information.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted pyrimidines can be achieved through various well-established methods in organic chemistry. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. For this compound, a plausible synthetic route could involve the cyclocondensation of an appropriate β-ketoester with O-methylisourea.
Diagram: General Synthetic Strategy for Pyrimidine Ring Formation
Caption: A plausible synthetic pathway to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.
-
Hydroxyl Group: The hydroxyl group (in the enol tautomer) can be alkylated or acylated. It can also be converted to a leaving group for subsequent nucleophilic substitution reactions.
-
Pyrimidine Ring: The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. The ring nitrogens are basic and can be protonated or alkylated.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Its structural similarity to endogenous purines and pyrimidines makes it a prime candidate for the development of enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs.[5] The functional groups on the molecule provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Oncology: As kinase inhibitors or antimetabolites.[1]
-
Virology: As inhibitors of viral polymerases or other essential viral enzymes.
-
Immunology: As modulators of immune responses.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][4][6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][4][6]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, this technical guide has provided a thorough overview of its known and predicted properties by drawing upon available data and information from closely related analogues. The discussion of its tautomerism, potential synthetic pathways, and reactivity offers a solid foundation for researchers. As the interest in novel pyrimidine-based therapeutics continues to grow, a deeper experimental characterization of this compound will be invaluable to the scientific community.
References
An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of therapeutic innovation. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a vast array of clinically significant molecules. Among the myriad of substituted pyrimidines, 6-Amino-2-methoxypyrimidin-4-ol emerges as a particularly valuable intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a precursor in the development of novel therapeutics.
Core Compound Identification and Structure
This compound is a substituted pyrimidine characterized by an amino group at the 6-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position.
CAS Numbers: This compound is frequently referenced by two CAS numbers: 52386-29-5 and 186435-66-5 . This duality may arise from the potential for tautomerism, a common feature in heterocyclic chemistry.
Tautomerism: The hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(3H)-pyrimidinone. This tautomeric equilibrium is a critical consideration in its reactivity and characterization, as the predominant form can be influenced by factors such as solvent and solid-state packing. For the purpose of this guide, both names will be used interchangeably to reflect this chemical reality.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Long-term in a cool, dry place | [2] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthetic strategies for related aminopyrimidine derivatives are well-documented in patent literature. These methods typically involve the cyclization of a three-carbon precursor with a guanidine derivative.
A plausible synthetic pathway can be extrapolated from the synthesis of 2-amino-4,6-dimethoxypyrimidine, a structurally similar compound. The synthesis often commences with malononitrile as a readily available and cost-effective starting material.
Figure 2: Generalized Synthetic Workflow for Aminopyrimidine Derivatives
Causality in Experimental Choices:
-
Starting Material: Malononitrile is an ideal precursor due to the reactivity of its methylene protons and the presence of two nitrile groups, which can be readily converted to the desired functionalities on the pyrimidine ring.
-
Imidization: This step converts the nitrile groups into more reactive imido ether hydrochlorides, facilitating the subsequent cyclization reaction. The choice of an alcohol (e.g., methanol) in the presence of a strong acid like HCl is crucial for this transformation.
-
Cyanamide Substitution and Cyclization: The reaction with cyanamide introduces the second amino group and drives the ring closure to form the stable pyrimidine core. The conditions for this step are optimized to maximize the yield and purity of the final product.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of multiple reactive sites—the amino group, the hydroxyl/keto group, and the potential for substitution on the pyrimidine ring—allows for extensive chemical modifications to explore structure-activity relationships (SAR).
Derivatives of aminopyrimidines have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
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Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs that function as antimetabolites or kinase inhibitors.
-
Antiviral Therapeutics: Many antiviral nucleoside analogs incorporate a modified pyrimidine base.
-
Antibacterial and Antifungal Agents: The pyrimidine moiety is a key component of various antimicrobial compounds.
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Central Nervous System (CNS) Active Agents: Substituted pyrimidines have shown utility in the development of drugs targeting CNS disorders.
The strategic modification of this compound allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for lead optimization in drug discovery programs.
Analytical Characterization
Accurate characterization of this compound is essential to ensure its purity and structural integrity prior to its use in further synthetic steps. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the amino protons, and the proton on the pyrimidine ring. The exact chemical shifts and coupling patterns would provide definitive evidence of the compound's structure.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the pyrimidine ring and the methoxy group, further confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 141.13 g/mol . The fragmentation pattern would provide additional structural information.
Predicted Fragmentation Pathway:
Figure 3: Predicted Mass Spectrometry Fragmentation of this compound
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound represents a key molecular scaffold with significant potential in the field of drug discovery and development. Its versatile structure, coupled with the established biological importance of the pyrimidine nucleus, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective utilization in the research and development of next-generation pharmaceuticals.
References
The Synthesis of 6-Amino-2-methoxypyrimidin-4-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 6-Amino-2-methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the core reaction mechanism, provide a detailed experimental protocol, and present key analytical data for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyrimidine derivatives.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidin-4-ol ring system, in particular, is a common feature in compounds exhibiting a wide range of pharmacological activities. This compound, with its strategic placement of amino, methoxy, and hydroxyl groups, presents a versatile platform for further chemical modifications and the development of novel drug candidates. Understanding its synthesis is therefore of significant importance.
The Core Reaction: Cyclocondensation
The principal and most widely utilized method for the synthesis of the pyrimidine core involves the cyclocondensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent.[1] In the case of this compound, the key precursors are a guanidine derivative bearing a methoxy group and a malonic ester. Specifically, the reaction proceeds through the condensation of O-methylisourea (or its salt) with diethyl malonate.
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of this compound from O-methylisourea and diethyl malonate is a classic example of a base-catalyzed cyclocondensation reaction. The mechanism can be dissected into the following key steps:
Step 1: Deprotonation of Diethyl Malonate
The reaction is initiated by a base, typically sodium ethoxide (NaOEt), which deprotonates the acidic α-carbon of diethyl malonate. This generates a highly nucleophilic enolate ion.
Step 2: Nucleophilic Attack
The enolate ion then acts as a nucleophile, attacking the electrophilic carbon atom of the C=N bond in O-methylisourea. This results in the formation of a tetrahedral intermediate.
Step 3: Intramolecular Cyclization
The intermediate undergoes an intramolecular cyclization. The terminal amino group of the former O-methylisourea moiety attacks one of the ester carbonyl groups of the malonate portion. This leads to the formation of a six-membered ring intermediate.
Step 4: Elimination of Ethanol
Following the cyclization, a molecule of ethanol is eliminated from the tetrahedral intermediate, leading to the formation of a more stable cyclic product.
Step 5: Tautomerization
The resulting pyrimidine derivative can exist in different tautomeric forms. The final product, this compound, is the more stable enol tautomer.
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Logical workflow of the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous 2-aminopyrimidin-4-ol derivatives.[2]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| O-Methylisourea hydrochloride | CH₅ClN₂O | 110.54 | 11.05 g | 0.1 |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.02 g | 0.1 |
| Sodium | Na | 22.99 | 4.60 g | 0.2 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure
-
Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 16.02 g (0.1 mol) of diethyl malonate with stirring.
-
Addition of O-Methylisourea Hydrochloride: Dissolve 11.05 g (0.1 mol) of O-methylisourea hydrochloride in a minimum amount of absolute ethanol and add it dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add glacial acetic acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
The following diagram outlines the experimental workflow.
Caption: A flowchart of the experimental procedure for synthesizing this compound.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected analytical data for this compound, based on the analysis of closely related structures such as 2-Amino-6-methyl-4-pyrimidinol.[3]
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (br s, 1H, OH), ~6.5 (br s, 2H, NH₂), ~5.0 (s, 1H, pyrimidine-H), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), ~160 (C-O), ~158 (C-N), ~85 (C-pyrimidine), ~55 (OCH₃) |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching), ~1250 (C-O stretching) |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data for 2-Amino-6-methyl-4-pyrimidinol shows characteristic peaks at ¹H NMR (400 MHz, CDCl₃): δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, Ar-CH₃) and ¹³C NMR (100 MHz, CDCl₃): δ 162.3, 161.1, 155.3, 102.5, 23.9.[3] This provides a strong basis for the interpretation of the spectra of the target molecule.
Safety Precautions
-
Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.
-
Sodium ethoxide is a strong base and corrosive. Avoid contact with skin and eyes.
-
The reaction generates hydrogen gas , which is flammable. The reaction should be carried out in a well-ventilated fume hood.
-
Diethyl malonate and O-methylisourea hydrochloride may be irritating. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound via the cyclocondensation of O-methylisourea and diethyl malonate is a robust and well-understood chemical transformation. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected characterization data. By following the procedures outlined and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable pyrimidine derivative for further investigation and application in drug discovery and development.
References
Spectroscopic Characterization of 6-Amino-2-methoxypyrimidin-4-ol: A Technical Guide
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleic acid bases. Accurate structural elucidation and characterization are paramount for its application in research and synthesis. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—essential for the unambiguous identification of this compound. A central theme of this analysis is the critical role of tautomerism, which dictates the observed spectroscopic features.
The Decisive Role of Tautomerism
While the name 6-Amino-2-methoxypyrimidin-4-ol suggests a hydroxyl (-OH) group, heterocyclic systems like this exist in a dynamic equilibrium between tautomeric forms.[1][2][3] For this molecule, the predominant and more stable form is the keto tautomer: 2-Amino-6-methoxy-1(H)-pyrimidin-4-one . This keto-enol tautomerism, where the proton shifts from the oxygen to a ring nitrogen, is a foundational concept in interpreting its spectra.[3][4] The spectroscopic data presented herein overwhelmingly support the dominance of the pyrimidinone (keto) structure.
Figure 1. Tautomeric equilibrium of this compound, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, with fragmentation patterns offering a veritable roadmap of its structure.[5]
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to facilitate protonation, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan spectrum to identify the protonated molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and elucidate the structure.
Data Summary & Interpretation
The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.
| Parameter | Value | Interpretation |
| Molecular Formula | C₅H₇N₃O₂ | Confirms the elemental composition. |
| Monoisotopic Mass | 141.054 g/mol | The exact mass of the most abundant isotopes. |
| Expected [M+H]⁺ Ion | m/z 142.061 | The most crucial peak for confirming molecular weight. |
Predicted Fragmentation Pathway
The fragmentation of aminopyrimidines is a well-understood process that provides definitive structural information.[6][7] The fragmentation of the [M+H]⁺ ion of 2-Amino-6-methoxy-1(H)-pyrimidin-4-one is anticipated to proceed through characteristic losses of neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Amino-6-methoxy-1(H)-pyrimidin-4-one.
-
Loss of Carbon Monoxide (CO): A common fragmentation for pyrimidinones is the neutral loss of CO (28 Da) from the ring, leading to a fragment at m/z 114.
-
Loss of Isocyanic Acid (HNCO): Cleavage of the amide portion of the ring can result in the loss of HNCO (43 Da), yielding a significant fragment at m/z 99.[7] This is a highly diagnostic fragmentation pathway for uracil-like structures.
-
Sequential Losses: The fragment at m/z 99 may further lose a molecule of CO to produce an ion at m/z 71.
Infrared (IR) Spectroscopy
FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it a powerful tool for confirming the dominant tautomeric form of the molecule.[8] The presence of a strong carbonyl absorption and the nature of the N-H stretches are the most telling features.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Summary & Interpretation
The IR spectrum provides direct evidence for the keto tautomer. Data is compared with known values for similar aminopyrimidine structures.[8][9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Significance |
| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct bands are characteristic of a primary amine, confirming the -NH₂ group.[11] |
| 3200 - 3050 | N-H Stretch | Ring Amide (-NH-) | A broad band indicative of the N-H bond within the pyrimidinone ring, often involved in hydrogen bonding. |
| 1680 - 1650 | C=O Stretch (Amide I) | Ring Carbonyl | This strong, sharp absorption is the most definitive evidence for the keto (pyrimidinone) tautomer. Its absence would suggest the enol form. |
| 1640 - 1580 | N-H Bend / C=C & C=N Stretches | Amine & Pyrimidine Ring | Overlapping signals from the scissoring motion of the -NH₂ group and aromatic ring stretches.[11] |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Confirms the presence of the methoxy (-OCH₃) group attached to the ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (NH, OH), allowing them to be observed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record standard ¹H, ¹³C, and optionally, 2D correlation spectra (like HSQC and HMBC) for unambiguous assignment. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).
Caption: General experimental workflow for NMR spectroscopic analysis.
¹H NMR Data Summary & Interpretation (Predicted in DMSO-d₆)
The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems causing protons to appear further downfield.[12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Significance |
| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The downfield chemical shift is characteristic of an amide/lactam proton in the pyrimidinone ring, further confirming the keto tautomer. This proton is exchangeable with D₂O. |
| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The amino protons appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is typical for an amino group attached to an electron-deficient ring.[13] This signal is also exchangeable with D₂O. |
| ~5.0 - 5.2 | Singlet | 1H | H5 | This sole ring proton appears as a singlet. Its upfield position relative to benzene is due to the collective electron-donating effects of the amino and methoxy groups. |
| ~3.8 | Singlet | 3H | -OCH₃ | A sharp singlet in the typical region for a methoxy group attached to an aromatic system. |
¹³C NMR Data Summary & Interpretation (Predicted in DMSO-d₆)
The ¹³C NMR spectrum provides a carbon map of the molecule, with the carbonyl carbon being the most diagnostic signal for tautomer identification.[14]
| Chemical Shift (δ, ppm) | Assignment | Causality & Significance |
| ~165 - 170 | C4 (C=O) | The most downfield signal, unequivocally assigned to the carbonyl carbon. Its presence is definitive proof of the keto tautomer.[15] |
| ~160 - 165 | C2 & C6 | These carbons are attached to two heteroatoms (N, N, O for C2; N, O for C6), causing them to be significantly deshielded and appear far downfield. |
| ~80 - 85 | C5 | This carbon, bonded to a proton, is the most shielded of the ring carbons, appearing significantly upfield. |
| ~55 | -OCH₃ | This signal is in the characteristic range for a methoxy carbon. |
Conclusion
The collective spectroscopic evidence from Mass Spectrometry, IR, and NMR provides a cohesive and unambiguous characterization of this compound. The data strongly confirm that the compound exists predominantly in its keto tautomeric form, 2-Amino-6-methoxy-1(H)-pyrimidin-4-one. Key validating signals include the strong carbonyl (C=O) absorption around 1670 cm⁻¹ in the IR spectrum, the downfield amide proton (~11 ppm) in the ¹H NMR, and the characteristic carbonyl carbon signal (~168 ppm) in the ¹³C NMR spectrum. The mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the pyrimidinone structure. This comprehensive dataset serves as a reliable reference for researchers and scientists in the fields of chemical synthesis and drug development.
References
- 1. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijirset.com [ijirset.com]
- 9. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 10. 4-Aminopyrimidine [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Tautomerism of 6-Amino-2-methoxypyrimidin-4-ol
An In-depth Technical Guide to the
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, influencing a molecule's physicochemical properties and its biological activity.[1][2] 6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. A thorough understanding of its tautomeric landscape is crucial for professionals in drug discovery and development, as the predominant tautomeric form dictates hydrogen bonding patterns, molecular shape, and ultimately, receptor-binding affinity.[3] This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, detailing the theoretical underpinnings of their relative stabilities and presenting robust experimental protocols for their characterization. We will explore the influence of environmental factors such as solvent and pH and explain the causality behind the selection of specific analytical techniques.
Introduction: The Significance of Tautomerism in Pyrimidines
Heteroaromatic compounds, particularly those containing nitrogen, frequently exhibit prototropic tautomerism, where isomers differ by the position of a proton and the location of double bonds.[4][5] In pyrimidine derivatives, two primary types of tautomerism are of critical importance:
-
Amide-Iminol (Keto-Enol) Tautomerism: This involves the interconversion between a hydroxypyrimidine (the enol or iminol form) and a pyrimidinone (the keto or amide form). For 6-membered heteroaromatics like pyrimidines, the equilibrium overwhelmingly favors the keto form in most solvents.[6]
-
Amino-Imino Tautomerism: This is the equilibrium between an exocyclic amino group and an endocyclic imino form. For 2- and 4-aminopyrimidines, the amino tautomer is generally the more stable species.[6][7]
The specific tautomer present under physiological conditions can dramatically alter a molecule's ability to act as a hydrogen bond donor or acceptor, a fundamental aspect of drug-receptor interactions. Misidentification of the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately hinder drug development efforts.[1] This guide focuses on elucidating the tautomeric behavior of this compound to provide researchers with a solid foundation for its application in medicinal chemistry.
The Tautomeric Landscape of this compound
The structure of this compound allows for several potential prototropic tautomers. The primary equilibrium involves the migration of a proton between the N1 and N3 positions of the pyrimidine ring, the exocyclic amino group, and the C4-hydroxyl group. The four most plausible tautomers are depicted below.
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chimia.ch [chimia.ch]
- 6. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Characterization of 6-Amino-2-methoxypyrimidin-4-ol
Executive Summary
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and developability. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic failure. This guide provides a comprehensive, technically robust framework for the complete solubility characterization of the novel heterocyclic compound, 6-Amino-2-methoxypyrimidin-4-ol. As pre-existing public data on this specific molecule is scarce, this document serves as a complete methodological protocol for research, development, and pre-formulation scientists. We will detail the theoretical underpinnings of solubility, predictive structural analysis, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, including the gold-standard shake-flask method for thermodynamic equilibrium solubility.
Introduction: The Critical Role of Solubility
In the field of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. It dictates everything from the feasibility of formulation to the concentration achievable at the target site. Low aqueous solubility is a primary contributor to poor oral bioavailability, unpredictable dosing responses, and challenges in developing intravenous formulations.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is an indispensable part of the pre-formulation stage.[2]
1.1 Profile of this compound
This compound is a substituted pyrimidine derivative. Its basic physicochemical properties are foundational to understanding its behavior.
-
Molecular Formula: C₅H₇N₃O₂[3]
-
Molecular Weight: 141.13 g/mol [3]
-
Chemical Structure:
(Image Source: PubChem CID 1532133) [3] The structure reveals several key functional groups that will govern its solubility: -
Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and acceptor, and can be protonated to form a salt at acidic pH, typically increasing aqueous solubility.
-
Hydroxyl Group (-OH): Capable of hydrogen bonding, contributing to polarity. This group exists in tautomeric equilibrium with a keto form (a pyrimidinone), which influences its electronic properties and crystal packing. [3]* Methoxy Group (-OCH₃): A moderately polar group.
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.
Predictive Analysis and Theoretical Framework
Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior, guided by the principle of "like dissolves like." [4] The presence of multiple hydrogen bond donors (amine, hydroxyl) and acceptors (ring nitrogens, hydroxyl, methoxy) suggests that this compound will exhibit at least some solubility in polar protic solvents like water, methanol, and ethanol. However, the relatively rigid heterocyclic core may lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This balance makes quantitative prediction difficult without experimental data. [5][6] Furthermore, the basic amino group and the potentially acidic hydroxyl/amide proton imply that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, the amine will be protonated, forming a more soluble cationic species. In sufficiently basic solutions, the hydroxyl/amide proton may be removed, forming an anionic species, which could also enhance solubility.
Experimental Design for Comprehensive Solubility Profiling
A multi-tiered experimental approach is recommended to build a complete solubility profile. This begins with broad qualitative screening and progresses to precise, quantitative measurements under controlled conditions.
3.1 Recommended Solvents for Analysis
A diverse set of solvents should be selected to probe the compound's solubility across a range of polarities and chemical functionalities.
| Solvent Class | Solvent | Rationale |
| Polar Protic | Purified Water | The most critical solvent for biological and pharmaceutical relevance. |
| Methanol (MeOH) | Common polar organic solvent for synthesis and analysis. | |
| Ethanol (EtOH) | Pharmaceutically acceptable co-solvent. | |
| Polar Aprotic | Acetonitrile (ACN) | Used in reversed-phase HPLC, data is useful for analytical methods. |
| Dimethyl Sulfoxide (DMSO) | High dissolving power; often used for initial stock solutions. [7] | |
| Acetone | Common laboratory ketone. | |
| Ethyl Acetate (EtOAc) | Common ester of moderate polarity. | |
| Non-Polar | Dichloromethane (DCM) | Common chlorinated solvent. |
| Toluene | Aromatic hydrocarbon. | |
| Heptane / Hexane | Aliphatic hydrocarbon, represents a highly non-polar environment. | |
| Aqueous Buffers | pH 1.2 (Simulated Gastric) | Represents stomach conditions. |
| pH 4.5 (Acetate Buffer) | Represents the upper intestine. | |
| pH 6.8 (Phosphate Buffer) | Represents the lower intestine. | |
| pH 7.4 (Phosphate Buffer) | Represents physiological/blood pH. |
3.2 Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid, semi-quantitative estimate of solubility, useful for designing subsequent quantitative experiments.
Methodology:
-
Add approximately 1-2 mg of this compound to a small, clear glass vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or agitating vigorously between additions.
-
Observe the mixture against a dark background for the disappearance of all solid particles.
-
Continue adding solvent up to a total volume of 1 mL.
-
Categorize the solubility based on the volume of solvent required for complete dissolution, as outlined in standards like the U.S. Pharmacopeia (USP).
3.3 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility. [1]It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of the solubility limit. [2][8] Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent or buffer. "Excess" means enough solid is present that some will visibly remain undissolved at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological studies). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the clear, filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility in units of mg/mL or µg/mL. This can be converted to molarity (mol/L) using the compound's molecular weight.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Analytical Quantification and Data Presentation
The choice of analytical technique is crucial for accuracy.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. It requires developing a method that can separate the analyte from any potential impurities or degradants. A calibration curve must be generated using standard solutions of known concentration to ensure accurate quantification.
-
LC-MS/MS: For very low solubility compounds or complex matrices, LC-Mass Spectrometry offers superior sensitivity and selectivity.
Data Presentation
All quantitative solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solubility (µM) |
| Water | 25 | Experimental Value | Calculated Value | Calculated Value |
| pH 1.2 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |
| pH 7.4 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value | Calculated Value |
| ...etc. |
Caption: Overall logical workflow for solubility characterization.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to fully characterize the solubility of this compound. By progressing from theoretical prediction to qualitative screening and finally to the gold-standard quantitative shake-flask method, researchers can generate the reliable and comprehensive data essential for making informed decisions in the drug development process. Adherence to these protocols will ensure a robust understanding of the compound's behavior in various solvent and physiological systems, paving the way for successful formulation and clinical advancement.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-hydroxy-6-methoxypyrimidine | C5H7N3O2 | CID 1532133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2-methoxypyrimidin-4-ol (CAS No: 52386-29-5, 186435-66-5), a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents. This document delves into the historical context of its discovery, detailed synthetic methodologies, and its emerging applications in drug development. By synthesizing technical data with expert insights, this guide serves as a critical resource for researchers exploring the potential of this versatile molecule.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological sciences and medicine.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life. The diverse biological activities exhibited by pyrimidine derivatives have made them a fertile ground for drug discovery, leading to the development of antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] this compound, with its strategically placed functional groups, represents a valuable building block for the synthesis of novel therapeutic candidates.
A crucial aspect of hydroxypyrimidines is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(1H)-pyrimidinone.[3] This tautomerism can significantly influence its chemical reactivity and biological interactions.
A Historical Perspective on the Discovery of Substituted Pyrimidines
The journey into the world of pyrimidines began in the late 19th century. The systematic study of these heterocycles was initiated by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[4] Early methods, such as the Biginelli reaction first reported in 1891, laid the groundwork for accessing this important class of compounds.[5]
While a definitive first synthesis of this compound is not prominently documented in seminal, early publications, its discovery can be situated within the broader exploration of pyrimidine chemistry for medicinal and agricultural applications. The synthesis of structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine, has been extensively explored due to their role as intermediates in the production of herbicides.[6][7] It is plausible that this compound was first synthesized and characterized as part of these broader research programs, likely as a derivative or metabolite of more heavily studied compounds. A documented synthetic route involves the dealkylation of a dimethoxy precursor, a common transformation in pyrimidine chemistry.[8]
Physicochemical Properties and Tautomerism
Understanding the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Reference |
| CAS Number | 52386-29-5, 186435-66-5 | [3][9] |
| Molecular Formula | C5H7N3O2 | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Tautomeric Form | 6-Amino-2-methoxy-4(1H)-pyrimidinone | [3] |
| SMILES | COC1=NC(N)=CC(O)=N1 | [3] |
The tautomeric equilibrium between the hydroxyl and keto forms is a key feature of this molecule.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale.
Synthetic Protocol: Dealkylation of 2-Amino-4,6-dimethoxypyrimidine
A common and direct method for the preparation of this compound is the selective dealkylation of the more readily available 2-amino-4,6-dimethoxypyrimidine.[8]
Step-by-Step Methodology:
-
Starting Material: 2-Amino-4,6-dimethoxypyrimidine hydrochloride.
-
Reaction: The hydrochloride salt is heated at elevated temperatures (e.g., 150°C) for a sufficient period (e.g., 2 hours).
-
Mechanism: The reaction proceeds via the detachment of methyl chloride, leading to the formation of the desired 2-amino-4-hydroxy-6-methoxypyrimidine.
-
Work-up and Purification: The resulting product can be purified by recrystallization from a suitable solvent system.
Caption: Synthetic scheme for the dealkylation of 2-amino-4,6-dimethoxypyrimidine.
Characterization Techniques
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the presence of the amino, methoxy, and pyrimidine ring protons and carbons, as well as for verifying the regiochemistry of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as N-H stretching of the amino group and C=O stretching in the keto tautomer.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself may not be the final active pharmaceutical ingredient, its structural motifs are present in a variety of biologically active molecules. It serves as a valuable intermediate for the synthesis of more complex derivatives with therapeutic potential.
Scaffold for Kinase Inhibitors
The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The other positions on the pyrimidine ring can be functionalized to achieve potency and selectivity. Derivatives of similar aminopyrimidinones have been investigated as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FGFR4 (Fibroblast Growth Factor Receptor 4), which are implicated in inflammatory diseases and cancer, respectively.
Antiviral Agents
Substituted pyrimidinones have also shown promise as antiviral agents. For instance, 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones have been synthesized and evaluated for their activity against RNA viruses, with some compounds demonstrating selective inhibition of the rubella virus.[10] This suggests that the 2-methoxy-pyrimidin-4-one core of the target molecule is a viable starting point for the design of novel antiviral drugs.
Agrochemical Intermediates
The broader class of aminopyrimidines are important intermediates in the synthesis of agrochemicals, particularly sulfonylurea herbicides.[11] The structural features of this compound make it a potential precursor for the development of new crop protection agents.
Caption: Potential applications of this compound scaffold.
Future Perspectives and Conclusion
This compound, while not as extensively studied as some other pyrimidine derivatives, holds considerable potential as a versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it an attractive starting point for the development of novel therapeutic agents. The established biological activities of structurally related compounds, particularly in the areas of oncology and virology, provide a strong rationale for the continued exploration of this chemical scaffold. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and could lead to the discovery of new and effective treatments for a range of diseases.
References
- 1. wjarr.com [wjarr.com]
- 2. [PDF] An overview on synthesis and biological activity of pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. This compound | CAS 52386-29-5 [matrix-fine-chemicals.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide Topic: The Diverse Biological Activities of Pyrimidine Derivatives: A Guide for Drug Discovery Professionals Audience: Researchers, scientists, and drug development professionals.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature and medicinal chemistry.[1][2] It forms the backbone of the nucleobases cytosine, thymine, and uracil, which are essential components of all living matter through their role in DNA and RNA.[1][3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules like enzymes and nucleic acids, making the scaffold a "privileged" structure in drug design.[5] Over the past several decades, the synthetic versatility of the pyrimidine core has been extensively explored, leading to a vast portfolio of therapeutic agents with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][5][6][7][8]
This guide provides a technical overview of the key biological activities of pyrimidine derivatives, focusing on their mechanisms of action, quantitative data on their efficacy, and the experimental protocols used to validate their therapeutic potential.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives represent a cornerstone of modern chemotherapy and targeted cancer treatment.[9] Their anticancer effects are exerted through diverse mechanisms, most notably by interfering with nucleic acid synthesis and by inhibiting key signaling proteins that drive cancer cell proliferation and survival.[10]
Core Mechanisms of Action
-
Inhibition of Nucleic Acid Synthesis: As analogs of natural pyrimidines, derivatives like 5-Fluorouracil (5-FU) function as antimetabolites. They are metabolically converted into fraudulent nucleotides that inhibit critical enzymes like thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[10]
-
Kinase Inhibition: A major strategy in targeted therapy involves inhibiting protein kinases, which are often dysregulated in cancer. Many pyrimidine derivatives are designed to act as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11] By blocking the ATP-binding pocket, these compounds shut down downstream signaling pathways responsible for cell growth, proliferation, and survival. Marketed drugs like Gefitinib and Erlotinib, which target EGFR, are based on a fused pyrimidine (quinazoline) scaffold.[9][12]
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the mechanism of EGFR inhibition by a pyrimidine-based drug. The inhibitor competes with ATP for the binding site on the intracellular kinase domain of EGFR, preventing autophosphorylation and blocking downstream pro-survival pathways like PI3K/Akt.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Quantitative Data: In Vitro Activity of Anticancer Pyrimidine Derivatives
The efficacy of novel pyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cancer cell lines.
| Compound Class | Target/Cell Line | IC₅₀ (nM) | Reference |
| Pyrimidine-5-carbonitrile | EGFR | 6.91 - 8.43 | [6] |
| Oxazole-pyrimidine | MCF-7 (Breast) | 10 | [13] |
| Oxazole-pyrimidine | A549 (Lung) | 40 | [13] |
| Pyrrolo[2,3-d]pyrimidine | A549 (Lung) | 15,300 | [14] |
| Furo[2,3-d]pyrimidine | MCF-7 (Breast) | 13,890 - 19,430 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrimidine scaffold is present in numerous agents developed to combat bacterial and fungal infections.[15][16][17] The rise of multidrug-resistant strains has intensified the search for novel antimicrobial compounds, and pyrimidine derivatives continue to be a promising area of research.[18]
Core Mechanisms of Action
The antimicrobial action of pyrimidines often involves targeting essential microbial enzymes that are absent or structurally different in humans, providing a window of therapeutic selectivity.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folic acid synthesis pathway, which is required for microbial DNA synthesis. Pyrimidine derivatives like Trimethoprim selectively inhibit bacterial DHFR, leading to a bacteriostatic effect.
-
Other Mechanisms: Various pyrimidine derivatives have been shown to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with other vital metabolic pathways in bacteria and fungi.[15]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard metric for antimicrobial efficacy.
Caption: Standard workflow for a broth microdilution MIC assay.
Quantitative Data: In Vitro Antimicrobial Activity
The table below summarizes the MIC values for representative pyrimidine derivatives against common bacterial and fungal strains.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thienopyrimidine | S. aureus (Gram +) | - | [15] |
| Thienopyrimidine | E. coli (Gram -) | - | [15] |
| Thiazolopyrimidine | S. aureus (Gram +) | 4-8 | [19] |
| Thiazolopyrimidine | M. abscessus | 4-8 | [19] |
| Pyrimidine derivative 3 | E. coli (Gram -) | 1.0 | [17] |
| Pyrimidine derivative 3 | P. aeruginosa (Gram -) | 1.0 | [17] |
Antiviral Activity: A Scaffold for Viral Replication Inhibitors
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by mimicking natural nucleosides and interfering with viral replication.[20] Their structural similarity to deoxycytidine or thymidine allows them to be recognized and processed by viral polymerases.
Core Mechanism of Action
The primary antiviral mechanism is the inhibition of viral DNA or RNA synthesis.
-
Intracellular Activation: The pyrimidine nucleoside analog is taken up by the host cell and phosphorylated by viral and/or cellular kinases to its active triphosphate form.
-
Chain Termination: The triphosphate analog is incorporated into the growing viral DNA or RNA strand by a viral polymerase. Lacking a 3'-hydroxyl group, the incorporated analog prevents the addition of the next nucleotide, causing premature chain termination and halting viral replication.[20]
Examples of pyrimidine-based antiviral drugs include Zidovudine (AZT) and Lamivudine for HIV, and Cytarabine for certain viral infections and leukemias.[20] More recent research has also explored non-nucleoside pyrimidine derivatives as potential antivirals, such as those showing efficacy against human coronavirus 229E (HCoV-229E).[12]
Quantitative Data: In Vitro Antiviral Activity
| Compound Class | Virus | EC₅₀ (nM) | Reference |
| Pyrimido[4,5-d]pyrimidine (7a) | HCoV-229E | - | [12] |
| Pyrimido[4,5-d]pyrimidine (7b) | HCoV-229E | - | [12] |
| NNRTI Pyrimidine (48) | HIV-1 (Wild Type & Mutant) | 3.43 - 11.8 | [19] |
| Etravirine (Reference Drug) | HIV-1 IIIB | 3.5 | [19] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[21][22] Clinically used pyrimidine-based anti-inflammatory drugs include Tofacitinib and Epirizole.[22][23]
Core Mechanisms of Action
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[21][22] By blocking COX-2, these compounds reduce pain, fever, and inflammation. Several pyrimidine derivatives have been developed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[24][25]
-
Suppression of Pro-inflammatory Mediators: Pyrimidine derivatives can also suppress the production and activity of other key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[21] This is often achieved by inhibiting upstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[21]
Signaling Pathway: COX-2 and Pro-inflammatory Cytokine Production
The diagram illustrates how pyrimidine derivatives can intervene at multiple points in the inflammatory cascade initiated by a stimulus like lipopolysaccharide (LPS).
Caption: Inhibition of inflammatory pathways by pyrimidine derivatives.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with bacterial lipopolysaccharide (LPS).
Principle: The Griess test is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo compound, which can be measured spectrophotometrically at 540 nm.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyrimidine derivative for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and stimulate NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reagent Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Cardiovascular Activity
The therapeutic potential of pyrimidine derivatives also extends to the cardiovascular system.[7] Research has explored their roles as vasodilators, cardiotonic agents, and calcium channel blockers, indicating their potential for treating conditions like hypertension.[26][27][28]
Core Mechanisms of Action
-
Vasodilation: Certain pyrimidine nucleotides, such as Uridine triphosphate (UTP), can induce vasodilation, in part by stimulating the release of nitric oxide from the endothelium.[26]
-
Calcium Channel Blockade: Dihydropyrimidine derivatives have been synthesized and evaluated as L-type calcium channel blockers. By inhibiting the influx of calcium into vascular smooth muscle cells, these compounds can lead to vasodilation and a reduction in blood pressure.[28]
-
Positive Inotropic Effects: Some novel pyrimidine derivatives have been shown to increase the force of contraction in atrial preparations, suggesting potential as cardiotonic agents for conditions like heart failure.[27] For example, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid was identified as an effective positive inotropic agent.[27]
Conclusion and Future Perspectives
The pyrimidine scaffold is undeniably one of the most versatile and productive motifs in medicinal chemistry.[1][5] Its fundamental role in biological systems provides a unique advantage for interacting with a wide array of therapeutic targets.[5] The extensive research into pyrimidine derivatives has yielded critical drugs in oncology, infectious diseases, and inflammation, and continues to open new avenues for treating cardiovascular and neurological disorders.[19]
Future research will likely focus on the synthesis of novel, highly specific derivatives through techniques like structure-activity relationship (SAR) studies and computational modeling.[13][21] The development of pyrimidine-based conjugates and hybrid molecules that can target multiple pathways simultaneously represents an exciting frontier for addressing complex diseases and overcoming drug resistance.[5][13]
References
- 1. wjarr.com [wjarr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.innovareacademics.in [journals.innovareacademics.in]
- 18. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies [iris.unife.it]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Hydrated Forms and Crystal Structure of 6-Amino-2-methoxypyrimidin-4-ol
Introduction: The Significance of 6-Amino-2-methoxypyrimidin-4-ol and its Hydrates in Drug Development
This compound is a heterocyclic compound belonging to the pyrimidinone family. This structural motif is of significant interest to researchers and drug development professionals as it forms the core of numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
The seemingly subtle inclusion of water molecules into a crystal lattice to form hydrates can have profound implications for a pharmaceutical compound's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are critical factors in drug formulation and efficacy. For an active pharmaceutical ingredient (API), the ability to form stable hydrated crystals can be a significant advantage, potentially leading to improved handling, storage, and therapeutic performance. This guide provides an in-depth exploration of the hydrated forms and crystal structure of this compound, with a focus on the dihydrate form, offering field-proven insights and detailed experimental protocols for its synthesis and characterization.
Synthesis and Crystallization of Hydrated this compound
The formation of a specific hydrate is intrinsically linked to the synthesis and crystallization conditions. Understanding and controlling these processes are paramount for obtaining the desired solid-state form of an API.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a classical pyrimidine synthesis, typically a condensation reaction between a β-ketoester and a guanidine derivative. This approach is widely used for its robustness and versatility in creating substituted pyrimidine rings.
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-Aminopyrimidin-4-ols via Guanidine Cyclocondensation
Introduction and Scientific Context
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] Its prevalence is due to the guanidine group's ability to form strong, multi-point hydrogen bond interactions with biological targets.[2] A robust and fundamental method for constructing this scaffold is the base-catalyzed cyclocondensation of a guanidine salt with a β-ketoester, often referred to as a Pinner-type synthesis.
This document provides a detailed, field-proven protocol for this reaction. While the initial query specified the synthesis of "6-Amino-2-methoxypyrimidin-4-ol," a direct synthesis of this specific isomer from guanidine is chemically challenging. The classical reaction between guanidine and a 1,3-dicarbonyl compound invariably places the amino group at the C2 position of the resulting pyrimidine ring, as the guanidine itself serves as the N-C-N building block.
Therefore, to provide a reliable and reproducible protocol, this guide will focus on the synthesis of a classic and representative member of this family: 2-Amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine). This synthesis utilizes guanidine hydrochloride and the readily available ethyl acetoacetate. The principles, mechanism, and techniques detailed herein are broadly applicable to a wide range of substituted β-ketoesters for the generation of diverse 2-amino-6-substituted-pyrimidin-4-ol libraries.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization sequence. A strong base, typically sodium ethoxide generated in situ, serves two primary purposes: it deprotonates the guanidine salt to yield the free, nucleophilic guanidine base, and it catalyzes the condensation by deprotonating the α-carbon of the β-ketoester.
The proposed mechanism is as follows:
-
Enolate Formation: The base abstracts an acidic α-proton from the β-ketoester (ethyl acetoacetate) to form a reactive enolate.
-
Nucleophilic Attack: The nucleophilic guanidine attacks the electrophilic keto-carbonyl of the β-ketoester.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack, where a terminal nitrogen of the guanidine moiety attacks the ester carbonyl.
-
Dehydration/Elimination: The resulting tetrahedral intermediate collapses, eliminating ethanol and water to form the stable, aromatic pyrimidine ring.
The overall transformation can be visualized as follows:
Detailed Experimental Protocol
Objective: To synthesize 2-Amino-6-methylpyrimidin-4-ol from guanidine hydrochloride and ethyl acetoacetate.
3.1. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity/Grade |
| Sodium Metal | 7440-23-5 | 22.99 | Reagent Grade |
| Ethanol, Anhydrous | 64-17-5 | 46.07 | ≥99.5% |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | ≥99% |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | ≥99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
3.3. Reagent Stoichiometry (for a ~10 g scale)
| Reagent | Amount | Moles | Equivalents |
| Sodium Metal | 4.6 g | 0.20 | 2.0 |
| Anhydrous Ethanol | 200 mL | - | - |
| Guanidine Hydrochloride | 9.6 g | 0.10 | 1.0 |
| Ethyl Acetoacetate | 13.0 g (12.7 mL) | 0.10 | 1.0 |
3.4. Step-by-Step Synthesis Procedure
PART A: Preparation of Sodium Ethoxide Solution (Base)
-
Setup: Assemble the three-neck flask with the reflux condenser (topped with a drying tube) and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent quenching the sodium metal.
-
Ethanol Addition: Add 200 mL of anhydrous ethanol to the flask.
-
Sodium Addition: Carefully and slowly, add the sodium metal (4.6 g) to the ethanol in small pieces. CAUTION: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood, away from ignition sources. The addition should be slow enough to maintain a controllable reflux.
-
Completion: Allow the mixture to stir until all the sodium has completely dissolved, forming a clear solution of sodium ethoxide. This may take 30-60 minutes. Cool the solution to room temperature.
PART B: Cyclocondensation Reaction
-
Guanidine Addition: To the freshly prepared sodium ethoxide solution, add the guanidine hydrochloride (9.6 g). A fine precipitate of sodium chloride will form immediately. Stir the suspension for 15-20 minutes to ensure complete formation of the free guanidine base.
-
Substrate Addition: Add the ethyl acetoacetate (12.7 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the ethyl acetoacetate spot.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
PART C: Product Isolation and Purification
-
Solvent Removal (Optional but Recommended): For higher recovery, remove the ethanol under reduced pressure using a rotary evaporator. This will leave a thick paste.
-
Dissolution: Dissolve the solid residue (or the cooled reaction mixture) in approximately 100 mL of warm deionized water.
-
Filtration: Filter the solution to remove the insoluble sodium chloride precipitate.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and with stirring, add glacial acetic acid to acidify the solution to a pH of approximately 5-6. The product, 2-Amino-6-methylpyrimidin-4-ol, will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.
3.5. Expected Results and Characterization
-
Yield: 9-11 g (72-88% of theoretical).
-
Appearance: White to pale yellow crystalline powder.
-
Melting Point: 290-292 °C (with decomposition).[3]
-
Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Troubleshooting and Key Scientific Considerations
-
Low Yield:
-
Cause: Incomplete reaction or presence of water. The use of anhydrous ethanol and properly dried glassware is critical as water will consume the sodium ethoxide base.
-
Solution: Ensure all reagents are anhydrous and equipment is flame- or oven-dried. Extend reflux time if TLC indicates the presence of starting material.
-
-
Product Fails to Precipitate:
-
Cause: Insufficient acidification or excessive water used for dissolution.
-
Solution: Check the pH of the solution with pH paper and add more acetic acid if necessary. If the solution is too dilute, it can be concentrated under reduced pressure before acidification.
-
-
Why use Sodium Ethoxide? Guanidine hydrochloride is a stable salt. A strong base is required to deprotonate it to the free guanidine, which is the active nucleophile in the reaction.[4] Sodium ethoxide is ideal as it is strong and the solvent (ethanol) is compatible with the reaction.
-
Why Acidify? The pyrimidinol product exists as a sodium salt (sodium pyrimidinolate) in the basic reaction mixture, which is soluble in water. Acidification protonates the molecule, rendering it neutral and causing it to precipitate from the aqueous solution.[4][5]
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Corrosive and can cause severe burns. Handle with forceps, never with bare hands. The reaction generates flammable H₂ gas.
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood.
-
Guanidine Hydrochloride: Can cause skin and eye irritation.
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.
References
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-AMINO-6-(2-METHOXYPHENYL)PYRIMIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 6-Amino-2-methoxypyrimidin-4-ol in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides a comprehensive overview of the application of 6-Amino-2-methoxypyrimidin-4-ol, a pivotal heterocyclic intermediate, in the synthesis of modern agrochemicals. We delve into its strategic importance, focusing on its primary role as a foundational building block for sulfonylurea herbicides. The narrative explains the chemical rationale behind its use and provides detailed, field-proven protocols for its conversion into high-value active ingredients. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both mechanistic insights and actionable synthetic methodologies.
Introduction: The Pyrimidine Scaffold in Agrochemical Design
The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Its derivatives are central to the function of numerous commercial insecticides, fungicides, and herbicides.[2][3] The specific arrangement of nitrogen atoms within the six-membered ring allows for multiple points of functionalization, enabling chemists to fine-tune the molecule's physicochemical properties and biological target affinity.
This compound is a highly functionalized pyrimidine derivative. Its structure, featuring an amino group, a methoxy group, and a hydroxyl group, presents a unique combination of nucleophilic and hydrogen-bonding capabilities. This trifunctional nature makes it an exceptionally valuable intermediate for constructing complex agrochemical molecules, most notably sulfonylurea herbicides.[4]
Core Application: A Building Block for Sulfonylurea Herbicides
The most significant application of this compound is in the synthesis of sulfonylurea herbicides. This class of compounds is distinguished by its high efficacy at very low application rates and its specific mode of action: the inhibition of the acetolactate synthase (ALS) enzyme.[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, conferring high selectivity and low toxicity to non-target species.[6]
The general structure of a sulfonylurea herbicide consists of three components: an aryl group, a sulfonylurea bridge, and a heterocyclic moiety. This compound provides the critical heterocyclic component.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Functionalization of 6-Amino-2-methoxypyrimidin-4-ol: Protocols and Applications for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2] Among the diverse array of substituted pyrimidines, 6-Amino-2-methoxypyrimidin-4-ol stands out as a versatile building block, rich with functional handles that offer multiple avenues for chemical elaboration. Its strategic importance lies in the differential reactivity of its amino, hydroxyl, and methoxy groups, as well as the potential for substitution on the pyrimidine ring itself. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical handbook for harnessing the synthetic potential of this compound in the pursuit of novel chemical entities.
The inherent tautomerism of the 4-hydroxypyrimidine moiety to a pyrimidin-4(3H)-one plays a crucial role in its reactivity, influencing the sites of electrophilic and nucleophilic attack. Understanding this tautomeric equilibrium is fundamental to predicting and controlling the outcomes of functionalization reactions.
I. Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic endeavor. This compound can be efficiently prepared from commercially available precursors. One common route involves the demethylation of a dimethoxypyrimidine precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine hydrochloride
-
Reaction vessel suitable for heating to 150 °C
Procedure:
-
Place 2-Amino-4,6-dimethoxypyrimidine hydrochloride into a suitable reaction vessel.
-
Heat the vessel to 150 °C.
-
Maintain this temperature for approximately 2 hours. During this time, methyl chloride will be evolved.
-
The reaction is complete when the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature. The resulting solid is this compound.
-
The product can be purified by recrystallization if necessary.
II. Functionalization of the Hydroxyl Group at C4
The hydroxyl group at the C4 position is a key site for modification, particularly for introducing diversity through cross-coupling reactions. Conversion of the hydroxyl group to a halide, most commonly a chloride, activates this position for subsequent palladium-catalyzed transformations.
Protocol 2: Chlorination of the C4-Hydroxyl Group
This protocol is based on the chlorination of the analogous 2-amino-4-hydroxy-6-methylpyrimidine.[3]
Reaction Scheme:
Caption: Chlorination of the C4-hydroxyl group.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice water
-
Ammonia solution (25%)
Procedure:
-
In a round-bottom flask, suspend this compound in phosphorus oxychloride.
-
Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.
-
After completion, carefully remove the excess phosphorus oxychloride under vacuum.
-
Cool the residue in an ice bath and cautiously quench the reaction by adding ice water.
-
Neutralize the acidic solution by the slow addition of a 25% ammonia solution until the pH reaches approximately 8.
-
The product, 2-Amino-4-chloro-6-methoxypyrimidine, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as 50% ethanol.[3]
III. Palladium-Catalyzed Cross-Coupling Reactions at C4
With the activated 2-Amino-4-chloro-6-methoxypyrimidine in hand, a variety of carbon-carbon and carbon-nitrogen bond-forming reactions can be employed to introduce a wide range of substituents at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and good substrate scope.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the chlorinated pyrimidine and a boronic acid or ester.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C4 position.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add 2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the chosen solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Varies | [4] |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 110 | Varies | General |
B. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between the chlorinated pyrimidine and a terminal alkyne, providing access to alkynylpyrimidine derivatives.[5][6]
Reaction Scheme:
Caption: Sonogashira coupling at the C4 position.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Dissolve 2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents) in the chosen solvent in a reaction vessel.
-
Add the terminal alkyne (1.2-1.5 equivalents) and the amine base.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired alkynylpyrimidine.
C. Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the chlorinated pyrimidine with a primary or secondary amine.[7][8][9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C4 position.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent) and the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
IV. Functionalization of the C5 Position
The C5 position of the pyrimidine ring is electron-rich and susceptible to electrophilic substitution, most notably halogenation. This provides another handle for further diversification, including subsequent cross-coupling reactions.
Protocol 6: C5-Bromination
This protocol is adapted from methods used for the bromination of uracil and cytidine derivatives.[10][11]
Reaction Scheme:
Caption: Bromination at the C5 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the brominating agent (NBS or DBDMH, 1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to give the crude product, which can be purified by crystallization or column chromatography.
V. N- and O-Alkylation: A Matter of Regioselectivity
The presence of multiple nucleophilic sites (the exocyclic amino group, the ring nitrogens, and the hydroxyl group) makes the alkylation of this compound a challenge in regioselectivity. The reaction conditions, including the choice of base and electrophile, can be tuned to favor either N- or O-alkylation.
A. O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a mild and effective method for the selective O-alkylation of hydroxyl groups, proceeding with inversion of configuration if at a chiral center.[12][13][14]
Reaction Scheme:
Caption: O-Alkylation via the Mitsunobu reaction.
Protocol 7: General Procedure for Mitsunobu O-Alkylation
Materials:
-
This compound
-
An alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Concentrate the reaction mixture and purify by column chromatography to separate the O-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.
B. N-Alkylation
Selective N-alkylation can be achieved under basic conditions that favor the deprotonation of the amino group or a ring nitrogen over the hydroxyl group. The use of a strong, non-nucleophilic base is often key.
Protocol 8: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (R-X)
-
Base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Suspend this compound in the chosen solvent.
-
Add the base (1.1-2 equivalents) and stir for a short period to allow for deprotonation.
-
Add the alkyl halide (1-1.2 equivalents) and stir at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the N-alkylated product, being mindful of potential O-alkylation as a side reaction.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify by column chromatography to isolate the desired N-alkylated isomer.
VI. Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. By understanding the inherent reactivity of its functional groups and employing the appropriate synthetic methodologies, researchers can unlock a vast chemical space. The protocols outlined in this guide provide a solid foundation for the chlorination of the hydroxyl group, subsequent palladium-catalyzed cross-coupling reactions, C5-halogenation, and selective N- and O-alkylation. Careful optimization of reaction conditions will be essential for achieving the desired outcomes and advancing the development of new and innovative molecules based on this privileged pyrimidine core.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Amino-2-methoxypyrimidin-4-ol as a Cornerstone for Kinase Inhibitor Synthesis
Introduction: The Primacy of the Pyrimidine Core in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine base of ATP allows for crucial hydrogen bonding interactions within the kinase hinge region, a key anchoring point for many inhibitors. Among the vast array of pyrimidine-based building blocks, 6-Amino-2-methoxypyrimidin-4-ol emerges as a particularly versatile starting material. Its trifunctional nature—possessing a nucleophilic amino group, a reactive hydroxyl group, and a methoxy group amenable to displacement—offers a rich platform for chemical elaboration and the generation of diverse compound libraries for screening against a multitude of kinase targets.
Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a host of diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. The strategic functionalization of the pyrimidine core is paramount in achieving high potency and selectivity for the desired kinase. This guide provides an in-depth exploration of this compound as a key building block, offering detailed protocols and insights into its application in the synthesis of next-generation kinase inhibitors. While direct, publicly documented syntheses commencing from this specific molecule are not abundant, its chemical logic allows for the confident adaptation of established methodologies for analogous aminopyrimidinol scaffolds.
Chemical Properties and Reactivity Profile
This compound presents three primary sites for chemical modification: the C6-amino group, the C4-hydroxyl group, and the C2-methoxy group. Understanding the differential reactivity of these functional groups is crucial for designing efficient and regioselective synthetic routes.
-
C6-Amino Group: This exocyclic amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. Its reactivity can be modulated by the electronic nature of the pyrimidine ring.
-
C4-Hydroxyl Group: The hydroxyl group exhibits tautomerism, existing in equilibrium with its keto form (6-amino-2-methoxy-1H-pyrimidin-4-one). This functionality can be targeted for O-alkylation, O-arylation, or conversion to a leaving group (e.g., a halide or sulfonate) to enable subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
C2-Methoxy Group: While generally less reactive than the other functional groups, the methoxy group can be displaced by strong nucleophiles under forcing conditions, or its displacement can be facilitated by activation of the pyrimidine ring.
The interplay of these functional groups allows for a combinatorial approach to library synthesis, enabling the exploration of a vast chemical space around the pyrimidine core.
Strategic Functionalization for Kinase Inhibitor Synthesis
The development of a kinase inhibitor from this compound typically follows a strategic sequence of reactions to introduce functionalities that interact with key regions of the ATP-binding pocket.
Core Synthesis and Initial Functionalization
The synthesis of the this compound core itself can be achieved through various established heterocyclic chemistry routes, often starting from simpler precursors like guanidine and substituted malonic esters. Once obtained, the initial functionalization often targets the C4-hydroxyl group to install a key pharmacophore or to prepare the scaffold for further diversification.
A common and highly effective strategy involves the conversion of the C4-hydroxyl group into a more reactive leaving group, such as a chloride. This transformation opens the door for a wide range of SNAr reactions, a cornerstone of kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Chlorination of the C4-Hydroxyl Group
This protocol describes the conversion of the 4-hydroxyl group to a chloride, creating a versatile intermediate for subsequent SNAr reactions.
Workflow Diagram:
Application Notes and Protocols for the Development of Antimicrobial Compounds from 6-Amino-2-methoxypyrimidin-4-ol
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.[1] The urgent global threat of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds and mechanisms of action. Pyrimidine-containing compounds are a promising area of research, with some derivatives known to inhibit essential bacterial processes like cell division by targeting proteins such as FtsZ.[2] This document provides a comprehensive guide for the development of novel antimicrobial agents starting from the versatile precursor, 6-Amino-2-methoxypyrimidin-4-ol.
These application notes are designed to provide both the strategic rationale and detailed, actionable protocols for the synthesis, characterization, and antimicrobial evaluation of new chemical entities derived from this starting material. We will explore a synthetic pathway that leverages the reactive functionalities of this compound to create a library of derivatives with therapeutic potential.
Strategic Overview: A Multi-step Approach to Novel Antimicrobials
The development of potent antimicrobial agents from this compound can be systematically approached through a multi-step process involving chemical synthesis followed by biological evaluation. The inherent reactivity of the amino group on the pyrimidine ring provides an excellent starting point for structural modification. Our proposed strategy involves a two-step synthesis to generate a library of fused heterocyclic compounds, which are often associated with enhanced biological activity. This is followed by a rigorous antimicrobial screening protocol to identify lead candidates.
Figure 1: High-level workflow for the development of antimicrobial agents.
Part 1: Synthesis of Novel Pyrimidine Derivatives
This section details a proposed synthetic route starting from this compound. The rationale is to first create a library of Schiff base intermediates, which are known to possess antimicrobial properties, and then to use these intermediates to construct more complex, fused heterocyclic systems.
Step 1: Synthesis of Schiff Base Intermediates (Series A)
The reaction of the primary amino group of this compound with various substituted aromatic aldehydes yields a series of Schiff bases (imines). This reaction is a classic condensation reaction and allows for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).
Reaction Scheme:
-
This compound + Substituted Aromatic Aldehyde → (E)-6-((substituted-benzylidene)amino)-2-methoxypyrimidin-4-ol
Protocol 1: General Procedure for Schiff Base Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (10 mmol, 1.0 equivalent). A variety of aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) should be used to generate a diverse library.
-
Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Characterize the synthesized Schiff bases using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their structure and purity.
-
Expected FT-IR (KBr, cm⁻¹): Disappearance of N-H stretching bands of the primary amine, appearance of a C=N stretching band around 1600-1650 cm⁻¹.
-
Expected ¹H-NMR (DMSO-d₆, δ ppm): Appearance of a singlet for the azomethine proton (-N=CH-) around 8.0-9.0 ppm.
-
Step 2: Synthesis of Fused Pyrimido[4,5-d]pyrimidine Derivatives (Series B)
Fused heterocyclic systems often exhibit enhanced biological activity. In this step, the Schiff base intermediates are cyclized to form pyrimido[4,5-d]pyrimidine derivatives. This can be achieved through various methods; here we propose an oxidative cyclization.
Protocol 2: Oxidative Cyclization to form Pyrimido[4,5-d]pyrimidines
-
Reagent Preparation: In a 50 mL round-bottom flask, suspend the Schiff base intermediate (from Series A) (5 mmol) in 20 mL of a suitable solvent such as acetic anhydride.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The acetic anhydride acts as both a solvent and a cyclizing agent.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL) with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Further purification can be achieved by column chromatography on silica gel.
-
Characterization: Confirm the structure of the fused pyrimidine derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 2: Antimicrobial Susceptibility Testing
The cornerstone for evaluating the efficacy of newly synthesized compounds is the determination of their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.[2][3]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
Synthesized pyrimidine derivatives (Series A and B)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of the test compound (appropriately diluted in broth to the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Inoculate each well (from 1 to 11) with 100 µL of the final bacterial/fungal suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3] This is determined by visually inspecting the wells for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
Data Presentation and Interpretation
The results of the MIC assays should be tabulated to allow for easy comparison of the antimicrobial activity of the different derivatives.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Compounds
| Compound ID | R-group (from Aldehyde) | S. aureus ATCC 29213 | E. coli ATCC 25922 | C. albicans ATCC 90028 |
| Series A-1 | 4-Chloro | 32 | 64 | >128 |
| Series A-2 | 4-Nitro | 16 | 32 | 128 |
| Series A-3 | 4-Methoxy | 64 | >128 | >128 |
| Series B-1 | 4-Chloro | 8 | 16 | 64 |
| Series B-2 | 4-Nitro | 4 | 8 | 32 |
| Series B-3 | 4-Methoxy | 16 | 32 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
Interpretation:
-
A lower MIC value indicates higher antimicrobial potency.
-
The data in the table can be used to establish a preliminary Structure-Activity Relationship (SAR). For example, in this hypothetical data, the presence of an electron-withdrawing group (like nitro) on the aromatic ring appears to enhance activity.
-
The cyclization to form the fused pyrimido[4,5-d]pyrimidine system (Series B) appears to significantly improve antimicrobial potency compared to the Schiff base intermediates (Series A).
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach for the development of novel antimicrobial compounds from this compound. By following the proposed synthetic and screening protocols, researchers can generate and evaluate a library of new chemical entities. The compounds that exhibit promising MIC values should be advanced to secondary screening, including Minimum Bactericidal Concentration (MBC) assays, cytotoxicity testing, and mechanism of action studies. The ultimate goal is to identify lead compounds that can be further optimized to address the critical need for new and effective antimicrobial therapies.
References
In Vitro Biological Activity Screening of 6-Amino-2-methoxypyrimidin-4-ol Derivatives
An Application Guide for Researchers
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are inherently recognized by biological systems, making them ideal scaffolds for designing therapeutic agents.[1] The 6-Amino-2-methoxypyrimidin-4-ol core, in particular, offers a unique combination of hydrogen bond donors and acceptors, along with tunable physicochemical properties through substitution, making it a "privileged scaffold." This guide provides a strategic framework and detailed protocols for the systematic in vitro evaluation of novel derivatives based on this core, targeting key areas of drug discovery including oncology, inflammation, and infectious diseases.
The following application notes are designed to be modular, allowing researchers to select and implement screening funnels tailored to their specific objectives. Each section explains the scientific rationale behind the chosen assays, provides step-by-step protocols, and offers insights into data interpretation, ensuring a robust and efficient evaluation of your compound library.
Application Note 1: Anticancer & Cytotoxicity Screening
Rationale & Causality: The structural analogy of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for anticancer drug development.[1] Many established chemotherapeutics, such as 5-Fluorouracil, are pyrimidine analogs that interfere with nucleotide synthesis and cell division.[2] Therefore, the primary and most logical starting point for screening this compound derivatives is to assess their general cytotoxicity against cancer cell lines. This initial screen acts as a gatekeeper, identifying compounds with antiproliferative effects that warrant further, more mechanistic investigation.
Primary Screening: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Its reliability and suitability for high-throughput screening make it the gold standard for initial cytotoxicity assessment.
Principle of the Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3][5]
Caption: Mechanism of the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives stock solutions (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., A549 - lung, MCF-7 - breast)[6][7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "no cell" blank wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.
Data Analysis & Presentation:
-
Subtract the average OD of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | A549 | 48 | 15.2 |
| Derivative 2 | A549 | 48 | > 100 |
| Derivative 3 | MCF-7 | 48 | 8.7 |
| Doxorubicin | A549 | 48 | 0.9 |
Application Note 2: Anti-inflammatory Activity Screening
Rationale & Causality: Inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes are central regulators of this process.[9] Specifically, COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer side effects than non-selective COX inhibitors.[10] Pyrimidine derivatives have demonstrated significant potential as selective COX-2 inhibitors.[11][12][13] Screening your derivatives for COX-1 and COX-2 inhibition can identify candidates for treating inflammatory disorders.
Primary Screening: In Vitro COX-1/COX-2 Inhibition Assay
A widely used method is the colorimetric or fluorometric inhibitor screening assay, which measures the peroxidase component of COX activity.[9] These assays are commercially available in kit formats and are well-suited for screening.
Principle of the Assay: The COX enzyme exhibits two distinct activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G₂ (PGG₂) and a peroxidase activity that reduces PGG₂ to PGH₂. The peroxidase activity involves the oxidation of a chromogenic or fluorogenic substrate, which can be monitored spectrophotometrically.[14][15] Inhibitors of the cyclooxygenase active site will block the entire process, preventing color or fluorescence development.
Detailed Protocol: Fluorometric COX Inhibitor Screening
Materials:
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie)[14][16] containing:
-
COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)
-
Assay Buffer
-
Heme
-
Fluorometric Substrate (e.g., ADHP)
-
Arachidonic Acid
-
-
Test compounds and known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black opaque plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This typically involves diluting enzymes, buffers, and substrates.[16]
-
Plate Setup: In separate wells for COX-1 and COX-2 assays, set up the following:
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL Substrate, 10 µL enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Substrate, 10 µL enzyme, and 10 µL of test compound at various concentrations.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Substrate (no enzyme).
-
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[18]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17]
Data Analysis & Presentation:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the background rate from all other readings.
-
Calculate the percent inhibition:
-
% Inhibition = [(Rate_initial_activity - Rate_inhibitor) / Rate_initial_activity] * 100
-
-
Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Derivative 4 | 25.6 | 1.2 | 21.3 |
| Derivative 5 | 15.1 | 18.4 | 0.82 |
| Celecoxib | 15.0 | 0.08 | 187.5 |
Application Note 3: Kinase Inhibitory Potential
Rationale & Causality: Protein kinases are master regulators of cell signaling and represent one of the most significant "druggable" gene families, with dysregulation being a hallmark of cancer and other diseases.[19][20] The pyrimidine scaffold is a well-established core structure in many FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[21][22][23] Therefore, screening this compound derivatives against a panel of kinases is a high-value strategy.
Caption: General workflow for kinase inhibitor screening.
Primary Screening: In Vitro Kinase Assays
A variety of assay formats are available, often categorized by their detection method, such as fluorescence, luminescence, or radiometric approaches.[20][24] For high-throughput screening, fluorescence-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are highly efficient.[25]
Principle of the Assay (ADP-Glo™ Example): This is a universal kinase assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction occurs. Second, any remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibitors will result in a lower signal.
Protocol Outline: Universal Kinase Activity Assay (Luminescence-based)
Materials:
-
Kinase of interest, substrate (peptide or protein), and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells, including the kinase, its specific substrate, ATP (often at the Kₘ concentration for better inhibitor sensitivity), and the test compound or vehicle.[19]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP-to-ATP Conversion & Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
A lower luminescence signal indicates greater kinase inhibition.
-
Calculate % Inhibition relative to a no-inhibitor control.
-
For active compounds, perform a dose-response curve to determine the IC₅₀ value, similar to the cytotoxicity and COX assays.
Application Note 4: Antioxidant Capacity Assessment
Rationale & Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous chronic conditions, including inflammation and cancer.[11] Compounds that can scavenge free radicals have therapeutic potential. Pyrimidine derivatives have been reported to possess antioxidant properties.[6][12] Simple, rapid chemical assays can effectively determine the radical-scavenging ability of your derivatives.
Primary Screening: DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the two most common and complementary methods for evaluating antioxidant activity in vitro.[26][27] They are inexpensive, rapid, and require only a standard spectrophotometer.[26]
Principle of the Assays:
-
DPPH: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color.[28]
-
ABTS: The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS. This radical has a blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless form. This assay is applicable to both hydrophilic and lipophilic compounds.[26][28]
Detailed Protocol: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to wells.
-
Add 100 µL of the test compounds at various concentrations (prepared in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
Data Analysis:
-
Calculate the percentage of radical scavenging activity:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
(Where A_control is the absorbance of the DPPH solution without sample).
-
-
Determine the IC₅₀ or report the results as Trolox Equivalents (TEAC).
| Compound ID | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| Derivative 6 | 55.4 | 32.1 |
| Derivative 7 | 120.8 | 98.5 |
| Ascorbic Acid | 5.2 | 8.9 |
Application Note 5: Antimicrobial Activity Screening
Rationale & Causality: The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[29] High-throughput screening of chemical libraries is a key strategy in this endeavor.[30][31] Pyrimidine derivatives have a long history of being investigated for antibacterial and antifungal activities.[1] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the standard first step.
Primary Screening: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and efficient method for screening.[32]
Procedure Outline:
-
Prepare Inoculum: Grow selected bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans) to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest compound concentration in which no visible growth (turbidity) is observed.
Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. By employing the systematic screening cascade outlined in these application notes—starting with broad cytotoxicity and progressing to more specific anti-inflammatory, kinase, antioxidant, and antimicrobial assays—researchers can efficiently identify and prioritize lead compounds. The detailed protocols and rationale provided herein are intended to establish a robust, self-validating framework for the successful in vitro characterization of this valuable class of molecules.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. interchim.fr [interchim.fr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. mdpi.com [mdpi.com]
- 29. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 30. azolifesciences.com [azolifesciences.com]
- 31. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Document ID: TSC-CHEM-012A Last Updated: January 5, 2026
Introduction: The Synthetic Challenge
6-Amino-2-methoxypyrimidin-4-ol is a crucial intermediate in the development of various pharmaceutical agents. Its structural motif is a key component in compounds targeting a range of biological pathways. While the synthesis appears straightforward on paper, researchers frequently encounter challenges related to yield, purity, and reproducibility.
This guide provides a comprehensive technical resource for scientists and researchers engaged in the synthesis of this pyrimidine derivative. We will delve into the core reaction mechanism, offer detailed troubleshooting for common experimental hurdles, and present optimized protocols to enhance yield and product quality. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Core Synthesis Pathway: Cyclocondensation Route
The most common and reliable method for synthesizing this compound involves the cyclocondensation of an activated malonate derivative with a guanidine derivative. Specifically, the reaction between diethyl malonate and O-methylisourea in the presence of a strong base is a preferred route.
Underlying Mechanism
The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization and tautomerization. The base (e.g., sodium ethoxide) deprotonates the diethyl malonate, forming a reactive enolate. This enolate then attacks the electrophilic carbon of O-methylisourea. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the pyrimidine ring.
Standard Operating Protocol (SOP)
This protocol provides a baseline for the synthesis. All troubleshooting and optimization steps will refer back to this core procedure.
Materials:
-
Diethyl malonate
-
O-Methylisourea hydrochloride (or sulfate)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Anhydrous Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the malonate enolate.
-
Guanidine Addition: Add O-methylisourea hydrochloride (1.05 equivalents) to the reaction mixture in portions.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Precipitation: After completion, cool the reaction mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of ~6-7. The product will begin to precipitate.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water, followed by a wash with cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My yield is significantly lower than expected (<50%). What are the likely causes?
Answer: Low yield is the most frequent problem and can stem from several factors. A systematic approach is required to diagnose the issue.
-
Cause A: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor reagent quality. The cyclocondensation of β-dicarbonyl compounds with N-C-N fragments is a foundational method for pyrimidine synthesis, but requires proper conditions to proceed efficiently.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials, especially the sodium ethoxide base, are anhydrous. Moisture will consume the base and inhibit enolate formation. Use freshly opened or properly stored reagents.
-
Extend Reaction Time: Monitor the reaction via TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). If starting material is still present after the standard 6 hours, extend the reflux time to 8-12 hours.
-
Check Temperature: Ensure a consistent and correct reflux temperature is maintained. Use a heating mantle with a temperature controller.
-
-
-
Cause B: Side Reactions
-
Explanation: The strong basic conditions can promote side reactions. For instance, hydrolysis of the malonate ester can occur if water is present. Self-condensation of the malonate is also a possibility.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Addition: Add the diethyl malonate to the base solution slowly and at a controlled temperature (room temperature or below) to minimize side reactions before the guanidine derivative is introduced.
-
-
-
Cause C: Product Loss During Work-up
-
Explanation: The product has some solubility in water and ethanol, especially if the pH is not optimal for precipitation.
-
Troubleshooting Steps:
-
Precise pH Adjustment: Carefully adjust the pH during neutralization. Use a pH meter for accuracy. Over-acidification can lead to the formation of a more soluble salt of the product. The isoelectric point is crucial for minimum solubility.
-
Minimize Wash Volumes: Use the minimum volume of cold water and ethanol for washing the precipitate to reduce dissolution losses.
-
Evaporate Mother Liquor: Collect the filtrate (mother liquor) and concentrate it under reduced pressure. A second crop of crystals may be obtained upon further cooling.
-
-
Q2: The final product is off-color (yellow or brown) instead of white. What causes this and how can I fix it?
Answer: Discoloration typically indicates the presence of impurities formed from degradation or side reactions.
-
Explanation: Overheating or extended reaction times in the presence of strong base can lead to the formation of polymeric or colored byproducts. Impurities in the starting materials can also contribute to discoloration.
-
Troubleshooting & Purification:
-
Recrystallization: This is the most effective method for purification.
-
Protocol: Dissolve the crude, colored product in a minimum amount of hot deionized water (or a water/ethanol mixture). If the color persists, add a small amount of activated charcoal and boil for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form pure, colorless crystals.
-
-
Optimize Reaction Conditions: Reduce the reflux time if possible, based on TLC monitoring. Ensure the temperature does not exceed the boiling point of the solvent.
-
Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are these impurities?
Answer: Besides unreacted starting materials, you may be forming related pyrimidine structures or other byproducts.
-
Potential Impurity A: 6-Amino-2-ethoxypyrimidin-4-ol
-
Explanation: If using sodium ethoxide as the base and ethanol as the solvent, transesterification can occur with the O-methylisourea, leading to the formation of O-ethylisourea in situ. This can result in the ethoxy-pyrimidine analog as a byproduct.
-
Mitigation: To ensure the methoxy group is exclusively incorporated, use sodium methoxide in anhydrous methanol . This aligns the base and solvent with the desired substituent.
-
-
Potential Impurity B: Hydrolyzed Starting Material
-
Explanation: Diethyl malonate can be hydrolyzed to its corresponding carboxylic acid under basic conditions, especially with moisture present. This will not participate in the cyclization.
-
Mitigation: Adhere strictly to anhydrous conditions as described in Q1.
-
Visualization of Key Processes
General Synthesis Workflow
The following diagram outlines the critical steps from setup to final product.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Use this diagram to diagnose the root cause of poor reaction yields.
References
Technical Support Center: Purification of 6-Amino-2-methoxypyrimidin-4-ol
Welcome to the dedicated technical support guide for 6-Amino-2-methoxypyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this polar heterocyclic compound. The inherent chemical properties of this molecule—namely its multiple hydrogen bond donor/acceptor sites and potential for tautomerism—present unique hurdles that require carefully considered strategies. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that make its purification challenging?
A1: The purification of this compound is complicated by a combination of its structural features:
-
High Polarity: The presence of an amino (-NH2) group and a hydroxyl (-OH) group, in addition to the nitrogen atoms within the pyrimidine ring, makes the molecule highly polar. This leads to strong interactions with polar solvents and stationary phases but poor interaction with nonpolar ones, which can complicate standard chromatographic methods.
-
Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. This leads to high melting points and can cause self-association, affecting solubility and chromatographic peak shape. The crystal structure of similar compounds is often stabilized by extensive hydrogen bonding networks, sometimes incorporating solvent molecules like water.[1]
-
Tautomerism: The pyrimidin-4-ol moiety can exist in equilibrium with its keto tautomer, 6-amino-2-methoxy-pyrimidin-4(3H)-one. This equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to multiple species in solution and causing issues like peak broadening in chromatography.
-
Solubility Profile: Like many polar aminopyrimidines, this compound exhibits limited solubility in a broad range of common organic solvents, while being more soluble in polar protic solvents or aqueous solutions at specific pH values.[2] This narrow solubility window makes solvent selection for both recrystallization and chromatography a critical challenge.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. Common sources include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the displacement of chloro groups, residual 2-amino-4,6-dichloropyrimidine or a mono-substituted intermediate like 2-amino-4-chloro-6-methoxypyrimidine could be present.[3][4]
-
Side-Reaction Products: Synthesis of substituted pyrimidines can sometimes lack regioselectivity, leading to isomeric impurities.[5]
-
Degradation Products: The molecule may be susceptible to hydrolysis, particularly under harsh acidic or basic conditions during workup.[4] The methoxy group can be cleaved, or the amino group can be modified. Forced degradation studies often reveal susceptibility to hydrolysis, oxidation, and photolysis.[4]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, proper storage is crucial. For long-term stability, it should be stored as a solid in a tightly sealed container under a dry, inert atmosphere (like argon or nitrogen). It is advisable to keep it in a cool, dark place, with refrigeration (2-8°C) being a common recommendation for similar aminopyrimidine structures.[6][7] For solutions, it is highly recommended to prepare them fresh before use.[4] If a stock solution must be stored, use a dry, aprotic solvent and store at -20°C or below to minimize degradation.[4]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification process.
Issue 1: My compound is not dissolving in common solvents for recrystallization.
A1.1: Understanding the Causality The high polarity and strong intermolecular hydrogen bonding of this compound significantly limit its solubility in nonpolar or moderately polar solvents like hexanes, toluene, or ethyl acetate at room temperature. Effective recrystallization requires finding a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
A1.2: Troubleshooting Protocol: Solvent Screening for Recrystallization
-
Systematic Screening: Use small amounts (e.g., 10-20 mg) of your crude material in separate test tubes.
-
Solvent Selection: Add a small volume (e.g., 0.5 mL) of a single solvent to each tube. Test a range of solvents with varying polarities. A suggested list is provided in the table below.
-
Observation at Room Temperature: Agitate the tubes and observe solubility.
-
Heating: For solvents where the compound is insoluble at room temperature, heat the mixture gently (using a water bath or heating block) towards the solvent's boiling point. Add the solvent dropwise until the solid completely dissolves.[8]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Evaluation: The ideal solvent is one that dissolves the compound completely when hot but yields a high recovery of crystalline material upon cooling.
| Solvent Class | Example Solvents | Expected Solubility Behavior |
| Protic Polar | Water, Methanol, Ethanol | Likely to be soluble, especially when hot. Water is a good candidate for recrystallization.[6] |
| Aprotic Polar | DMF, DMSO | Often soluble even at room temperature, making them poor choices for primary recrystallization but useful for dissolving samples for chromatography. |
| Moderately Polar | Ethyl Acetate, Acetonitrile | May require heating to dissolve. Can be good candidates for recrystallization or as part of a co-solvent system.[9][10] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Likely to be insoluble or poorly soluble even with heating. Can be used as anti-solvents. |
Issue 2: My compound elutes in the void volume during Reverse-Phase HPLC.
A2.1: Understanding the Causality This is a classic problem for highly polar molecules.[8] In reverse-phase chromatography (RPC), separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). A polar compound like this compound has very weak interactions with the stationary phase and is carried through the column by the mobile phase with little to no retention.
A2.2: Workflow for Improving Retention
The following diagram outlines a decision-making process to address poor retention in RPC.
Caption: Decision workflow for troubleshooting poor retention in Reverse-Phase Chromatography.
A2.3: Detailed Strategies
-
Strategy 1: Switch to a More Suitable Chromatographic Mode (Recommended). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[8] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). Water acts as the strong, eluting solvent. This mode provides excellent retention and separation for polar analytes that are unretained in RPC.
-
Strategy 2: Use an Ion-Pairing Reagent. If the compound can be ionized (the amino group can be protonated at low pH), an ion-pairing reagent can be added to the mobile phase. For this basic compound, an acidic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can form a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention on a C18 column.[8]
-
Strategy 3: Employ a Polar-Embedded Column. These specialized RPC columns have stationary phases that contain a polar group (e.g., amide or carbamate) embedded within the alkyl chains. This modification makes them more compatible with highly aqueous mobile phases and offers alternative selectivity for polar compounds.[8]
Issue 3: I am observing poor peak shape (tailing or fronting) in my chromatogram.
A3.1: Understanding the Causality Poor peak shape can result from several factors, including secondary interactions with the stationary phase, column overload, or solvent effects. For a basic compound like this, interactions between the protonated amino group and acidic residual silanol groups on the silica support are a common cause of peak tailing.
A3.2: General Purification Workflow and Troubleshooting
The diagram below shows a general purification workflow, highlighting key check-points for ensuring good chromatographic performance.
Caption: General purification workflow with critical troubleshooting checkpoints.
A3.3: Specific Actions for Improving Peak Shape
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary Ionic Interactions: The basic amino group interacts with acidic silanol groups on the stationary phase. | Adjust Mobile Phase pH: Add a buffer or a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates both the analyte and the silanol groups, leading to more consistent interactions and sharper peaks.[8] |
| Peak Fronting | Column Overload: Injecting too much sample saturates the stationary phase. | Reduce Sample Load: Decrease the injection volume or dilute the sample concentration. Perform a loading study to determine the column's capacity.[8] |
| Split or Broad Peaks | Strong Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample, then dilute with the mobile phase.[8] |
| Split or Broad Peaks | Tautomerism: The presence of both keto and enol forms in equilibrium on the column. | Modify Mobile Phase: Adjusting the pH or temperature may favor one tautomer, resulting in a single, sharper peak. This requires experimental optimization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purification via recrystallization, assuming a suitable solvent has been identified through screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is a starting point for developing a HILIC purification method.
-
Column: Select a HILIC stationary phase (e.g., Amide, Diol, or Silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium acetate, pH adjusted).
-
Mobile Phase B: 50:50 Acetonitrile:Water with the same buffer.
-
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).[8] If solubility is low, use a minimal amount of a stronger solvent (like DMSO) and then dilute with the initial mobile phase.
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 15-20 column volumes to elute the compound.
-
Hold at 100% B to wash the column, then return to initial conditions to re-equilibrate.
-
-
Detection & Fraction Collection: Monitor the elution using a UV detector (e.g., at 254 nm) and collect fractions corresponding to the main product peak.[8]
-
Post-Purification: Combine the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and then lyophilize to remove the aqueous buffer and obtain the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methoxy-6-methylpyrimidine CAS#: 7749-47-5 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Common side reactions in the synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Technical Support Center: Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Introduction: Welcome to the technical support guide for the synthesis of this compound. This pyrimidine derivative is a crucial building block in medicinal chemistry and drug development, valued for its role in constructing complex heterocyclic scaffolds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of the primary reaction and its competing pathways, offering field-proven insights and validated troubleshooting protocols to enhance your yield, purity, and overall success.
The most prevalent and industrially relevant synthesis of this scaffold involves the base-catalyzed cyclocondensation of a guanidine derivative with a β-dicarbonyl compound, typically a malonic ester.[1][2] This guide will focus on the challenges inherent in this specific pathway.
Part 1: The Core Synthesis Pathway & Protocol
The foundational reaction for synthesizing the pyrimidine core is the Principal Synthesis, which involves the cyclization of a three-carbon β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as guanidine.[1] For this compound, this translates to the reaction of a 2-methoxyguanidine precursor (often generated in situ or used as a salt) with a malonic ester like diethyl malonate.
Visualized General Workflow
References
Troubleshooting guide for 6-Amino-2-methoxypyrimidin-4-ol reaction failures
Welcome to the technical support center for the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific pyrimidine synthesis. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and overcome experimental hurdles with confidence.
Introduction: The Synthetic Pathway
The synthesis of this compound is a foundational reaction in medicinal chemistry, often serving as a key building block for more complex molecules. The most common and reliable method is the cyclocondensation reaction. This involves reacting a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) with a β-dicarbonyl compound, typically a derivative of malonic ester, in the presence of a strong base.[1][2] The base, commonly sodium methoxide, is critical for deprotonating the active methylene group of the malonic ester, initiating the cascade of reactions that leads to the formation of the pyrimidine ring.[3][4]
Below, we address the most frequent issues encountered in this synthesis in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield, or I've isolated no product at all. What went wrong?
This is the most common issue and can be traced back to a few critical parameters. Let's break down the likely culprits.
Potential Cause 1: Inactive Base (Sodium Methoxide) Sodium methoxide (NaOMe) is highly hygroscopic. Its exposure to atmospheric moisture leads to hydrolysis into methanol and sodium hydroxide, significantly reducing its basicity and efficacy in the reaction. Using compromised NaOMe is a primary cause of reaction failure.
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Expert Recommendation: Always use freshly opened, anhydrous sodium methoxide.[5] If you suspect your stock is old, it is best to purchase a new batch. Store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
Potential Cause 2: Suboptimal Reaction Temperature This condensation reaction is temperature-sensitive.
-
Too Low: The rate of reaction will be impractically slow, leading to incomplete conversion of starting materials.[6]
-
Too High: This can promote side reactions, such as the decomposition of reactants or the formation of undesired byproducts, which can consume starting materials and complicate purification.[7][8]
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Expert Recommendation: The reaction typically proceeds well with gentle heating, often at the reflux temperature of the alcohol solvent (e.g., methanol or ethanol).[9] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Potential Cause 3: Incorrect pH during Product Precipitation this compound is an amphoteric molecule. Its isolation relies on precipitation from an aqueous solution by adjusting the pH to its isoelectric point. If the pH is too acidic or too basic, the product will remain in solution as a soluble salt.[9]
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Expert Recommendation: After the reaction is complete and the solvent has been removed, the resulting solid should be dissolved in water. Slowly add a dilute acid (e.g., 5% acetic acid or 1M HCl) dropwise while monitoring the pH. The product will precipitate out at a specific pH, typically around 4-6.[9] Adjusting the pH too quickly or overshooting the target pH can lead to significant product loss.
Q2: My final product is highly impure. What are the likely side reactions?
Impurity issues often stem from poorly controlled reaction conditions or impure starting materials.
Potential Cause 1: Self-Condensation of Malonic Ester In the presence of a strong base, malonic esters can undergo self-condensation, leading to byproducts that are difficult to remove.
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Expert Recommendation: The order of addition can be critical. A common strategy is to add the sodium methoxide solution dropwise to the mixture of the guanidine salt and the malonic ester.[5] This ensures that the highly reactive enolate of the malonic ester is consumed by the guanidine as it is formed, minimizing self-condensation.
Potential Cause 2: Unreacted Starting Materials Incomplete conversion is a common source of impurities.
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Expert Recommendation: Ensure all reactants are of high purity, as impurities can inhibit the reaction.[7] Use a slight excess of one reagent (often the more volatile or less expensive one) to drive the reaction to completion, and monitor via TLC to confirm the disappearance of the limiting reagent.
Potential Cause 3: Hydrolysis of the Methoxy Group While generally stable, the 2-methoxy group on the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures during workup, leading to the formation of 2,4-dihydroxy-6-aminopyrimidine.
-
Expert Recommendation: Use mild conditions during the workup. Avoid using strong acids or bases for pH adjustment and minimize the time the product is exposed to extreme pH values, especially when heated.
Q3: I'm struggling with the workup and purification. Can you provide a reliable protocol?
A robust workup and purification strategy is essential for obtaining a high-purity product. Recrystallization is often a highly effective method for removing the types of impurities generated in this reaction.[10]
-
Expert Recommendation: Follow a validated protocol for workup and purification. See the detailed "Experimental Protocol" section below for a step-by-step guide.
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the fundamental steps of the cyclocondensation reaction.
Caption: Core mechanism of pyrimidine ring formation.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common experimental failures.
Caption: A decision tree for troubleshooting reaction failures.
Data & Protocols
Table 1: Typical Reaction Parameters
| Component | Molar Ratio (Typical) | Role in Reaction | Key Consideration |
| Guanidine Salt | 1.0 - 1.2 | N-C-N building block | Use hydrochloride or nitrate salt. Purity is crucial. |
| Diethyl Malonate | 1.0 | C-C-C building block | Must be of high purity to avoid side reactions. |
| Sodium Methoxide | 2.0 - 2.5 | Strong Base | Must be anhydrous and fresh.[5] Catalyzes the reaction by deprotonating the malonate.[3] |
| Methanol/Ethanol | Solvent | Reaction Medium | Must be anhydrous. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive (wet) sodium methoxide | Use a fresh, unopened container of anhydrous sodium methoxide. |
| Incorrect reaction temperature | Monitor reaction by TLC. Typically run at reflux (65-78°C). | |
| Improper pH for precipitation | Dissolve crude salt in water and slowly acidify to pH 4-6.[9] | |
| High Impurity | Unreacted starting materials | Ensure high purity of reagents.[8] Monitor by TLC until limiting reagent is consumed. |
| Side reactions (e.g., self-condensation) | Control temperature and use a slow, dropwise addition of the base.[7][8] | |
| Product Loss | Product remains in aqueous/filtrate | Ensure pH is optimized for precipitation. Cool the solution in an ice bath to maximize crystal formation before filtering. |
Experimental Protocol: Synthesis and Purification
This protocol is a generalized procedure and may require optimization based on your specific malonic ester derivative.
Part 1: Synthesis
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Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to be free of moisture.
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Reagents: In the flask, combine guanidine hydrochloride (1.1 equivalents) and diethyl malonate (1.0 equivalent) in anhydrous methanol.
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Base Addition: In a separate flask, prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.[5] Add this solution to the dropping funnel.
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Reaction: While stirring the mixture in the main flask, add the sodium methoxide solution dropwise over 1-2 hours. An initial precipitate may form.[5]
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Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 3-5 hours.
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Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC until the diethyl malonate spot has disappeared.
Part 2: Workup and Purification
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolution: To the resulting solid residue, add deionized water until all the solid dissolves. This solution contains the sodium salt of the product.
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Precipitation: Cool the aqueous solution in an ice bath. Slowly and with vigorous stirring, add 5% acetic acid dropwise to adjust the pH to approximately 4-6.[9] A white precipitate of this compound will form.
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Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid on the filter with cold deionized water, followed by a small amount of cold ethanol to aid in drying.
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Drying: Dry the product under vacuum to a constant weight.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[10] Dissolve the product in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then isolate by filtration.
By understanding the key parameters and potential pitfalls outlined in this guide, you will be better equipped to achieve a successful and reproducible synthesis of this compound.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. scribd.com [scribd.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
- 10. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Optimization of reaction conditions for 6-Amino-2-methoxypyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting solutions. Our goal is to empower you to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound and its related aminopyrimidine structures are crucial heterocyclic scaffolds in medicinal chemistry and agrochemistry. They serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and herbicides.[1] The strategic placement of the amino, methoxy, and hydroxyl groups provides multiple points for further chemical modification.
Q2: What is the most common synthetic route for this compound?
The most prevalent and robust method is the cyclocondensation reaction of a guanidine-containing reagent with a β-ketoester or a related 1,3-dicarbonyl compound. Specifically, the reaction typically involves O-methylisourea (or its salt) reacting with an ethyl or methyl ester of 4-alkoxy-3-oxobutanoate. A common alternative involves reacting guanidine with a pre-functionalized β-ketoester like ethyl 4-methoxyacetoacetate in the presence of a strong base.
Q3: What is the fundamental mechanism of the cyclocondensation reaction?
The reaction proceeds via a base-catalyzed condensation mechanism. The base (e.g., sodium ethoxide) deprotonates the α-carbon of the β-ketoester, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of the guanidine moiety. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable pyrimidine ring.
Q4: What are the most critical parameters to control during the synthesis?
The three most critical parameters are:
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Stoichiometry and Purity of Base: The base is often the catalyst and a reactant. Anhydrous conditions and precise molar equivalents are essential.
-
Temperature Control: The reaction is often exothermic. Uncontrolled temperature can lead to the formation of intractable polymeric side products and degradation of reactants or the final product.
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Anhydrous Conditions: Moisture can hydrolyze the base, the ester starting material, and the methoxy group on the pyrimidine ring, significantly reducing yield and purity.
Visualized General Reaction Workflow
The diagram below illustrates the typical synthetic pathway for forming the aminopyrimidine core structure.
Caption: General workflow for pyrimidine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q: My reaction yield is very low or I've isolated no product. What went wrong?
A: Low or no yield is the most common issue and can stem from several factors. Systematically investigate the following potential causes.
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Cause 1: Inactive or Insufficient Base
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Explanation: Strong bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are hygroscopic and can be passivated by atmospheric moisture and CO₂. If the base is old or has been improperly stored, its activity will be compromised. The stoichiometry is also critical; typically, at least two equivalents are needed—one to deprotonate the ketoester and one to drive the cyclization.
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Solution: Use freshly prepared or newly purchased, properly stored base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Verify your stoichiometric calculations. For some related pyrimidine syntheses, a pH range of 8-9 is found to be optimal.[2]
-
-
Cause 2: Incorrect Reaction Temperature
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Explanation: While heating is required to overcome the activation energy, excessive temperatures can cause decomposition of the starting materials or polymerization, especially with activated dicarbonyl compounds. Conversely, insufficient temperature will result in a sluggish or stalled reaction.
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Solution: Monitor the internal reaction temperature carefully. For many pyrimidine syntheses of this type, a temperature range of 40–60 °C is a good starting point.[2] A controlled, gentle reflux in ethanol is often effective. If TLC or LC-MS shows multiple byproducts, consider reducing the temperature.
-
-
Cause 3: Poor Quality Starting Materials
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Explanation: The β-ketoester starting material can undergo self-condensation or degradation over time. Guanidine salts can also vary in purity.
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Solution: Use reagents from a reputable supplier. If possible, purify the β-ketoester by distillation before use. Ensure the guanidine reagent is dry and free-flowing.
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Visual Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q: My final product is impure, with significant side products. How can I improve purity?
A: Purity issues often arise from side reactions or an improper workup procedure.
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Cause 1: Dimerization or Polymerization
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Explanation: At high concentrations or temperatures, the reactive enolate intermediate can react with itself or other starting material molecules, leading to dimers or oligomers.
-
Solution: Maintain a moderate reaction concentration. Consider adding the β-ketoester slowly to the solution of the base and guanidine to keep its instantaneous concentration low. Ensure the temperature does not overshoot the target.
-
-
Cause 2: Hydrolysis of the Methoxy Group
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Explanation: The 2-methoxy group on the pyrimidine ring can be susceptible to hydrolysis under acidic or strongly basic conditions, especially during a prolonged or heated workup, leading to the formation of 2,4-dihydroxy-6-aminopyrimidine.
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Solution: Perform the workup under neutral or mildly basic conditions (pH 7-8). Avoid prolonged exposure to strong acids or bases. Use a minimally sufficient amount of acid (like acetic acid) for neutralization during workup.
-
-
Cause 3: Incomplete Cyclization
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Explanation: Insufficient reaction time or temperature can leave acyclic intermediates in the crude product, which can be difficult to separate.
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Solution: Monitor the reaction by TLC or LC-MS until the starting materials are fully consumed. A typical reaction time is 3-8 hours.[2] If the reaction stalls, a modest increase in temperature or an extended reaction time may be necessary.
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Q: I am struggling with the product isolation and purification. What is the best method?
A: The product's amphoteric nature (both acidic -OH and basic -NH₂) can complicate isolation.
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Technique 1: pH-Controlled Precipitation
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Explanation: this compound is often least soluble near its isoelectric point. After the reaction is complete, the basic mixture is cooled and slowly neutralized.
-
Protocol:
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Cool the reaction mixture in an ice bath.
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Slowly add glacial acetic acid or dilute HCl to adjust the pH to ~7.
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Monitor for precipitation. The product should crash out as a solid.
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Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation.
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Collect the solid by vacuum filtration, wash with cold water, then with a cold non-polar solvent (like diethyl ether) to remove organic impurities, and dry under vacuum.
-
-
-
Technique 2: Recrystallization
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Explanation: For achieving high purity, recrystallization is essential. The choice of solvent is critical.
-
Recommended Solvents:
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Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
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DMF/Water: For less soluble products, dimethylformamide (DMF) can be used as the primary solvent.
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Toluene: Some patents for similar pyrimidines suggest toluene as a good recrystallization solvent for removing polar impurities.[2]
-
-
Reference Protocol and Data
This protocol is a synthesized "best practice" procedure based on established principles for pyrimidine synthesis.
Optimized Experimental Protocol
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Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. Oven-dry all glassware before assembly.
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Reagents: In the flask, add anhydrous ethanol (10 mL per 10 mmol of limiting reagent). Under a positive nitrogen flow, add sodium ethoxide (2.2 equivalents). Stir until fully dissolved.
-
Addition: Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 15 minutes. Then, add ethyl 4-methoxyacetoacetate (1.0 equivalent) dropwise over 30 minutes.
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Reaction: Heat the mixture to a gentle reflux (~60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Workup: Cool the flask to 0 °C in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A precipitate should form.
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Isolation: Stir the cold slurry for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water (2x volume of ethanol used) and cold diethyl ether (1x volume).
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Purification: Dry the crude solid under vacuum. Perform recrystallization from an ethanol/water mixture to obtain the final product as a white to off-white solid.
Table of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Guanidine Reagent | Guanidine HCl or O-Methylisourea | Common, effective nitrogen sources for the pyrimidine ring. |
| β-Dicarbonyl | Ethyl 4-methoxyacetoacetate | Provides the C4-C5-C6 backbone of the pyrimidine ring. |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base (in ethanol) to drive enolate formation. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; allows for convenient reflux temperature. |
| Molar Ratio | Ketoester:Guanidine:Base (1 : 1.1 : 2.2) | Excess guanidine and base ensure complete conversion of the limiting reagent. |
| Temperature | 60 - 70 °C | Balances reaction rate against the risk of side product formation. |
| pH for Precipitation | 7.0 - 7.5 | The product is often least soluble near neutral pH, maximizing recovery.[3] |
| Typical Yield | 65 - 85% (Post-recrystallization) | A realistic expectation for a well-optimized reaction. |
References
Technical Support Center: Purification of 6-Amino-2-methoxypyrimidin-4-ol
Welcome to the technical support center for the purification of 6-Amino-2-methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. We will explore common issues and provide detailed, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
The impurities in your sample are typically derived from its synthetic route or subsequent degradation. The synthesis of pyrimidine derivatives can involve starting materials like guanidine nitrate and diethyl malonate, or malononitrile.[1]
Common impurities can be categorized as follows:
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Unreacted Starting Materials: Remnants of the precursors used in the synthesis.
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Synthetic Intermediates: Incomplete cyclization or substitution can leave intermediates in the final product. For example, if the synthesis involves a chlorination step followed by methoxylation, the corresponding chloro- anologue could be a potential impurity.[2][3]
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Isomeric Byproducts: Depending on the synthetic strategy, isomers may form.
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Hydrolysis Products: The 2-methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-hydroxy derivatives (e.g., 6-Amino-2,4-dihydroxypyrimidine).
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Degradation Products: As an aminopyrimidine, the compound can be susceptible to oxidation or polymerization, especially if exposed to light, air, or high temperatures over time, leading to colored impurities.
Q2: I need to select a primary purification method. Where should I start?
For any new or uncharacterized crude solid, a systematic approach is crucial. The choice of method depends on the impurity profile and the quantity of material. We recommend the following workflow to guide your decision-making process.
Caption: General workflow for purification strategy selection.
For most applications, recrystallization is the most efficient and scalable first-line technique for removing the bulk of impurities from a solid compound. If recrystallization fails to achieve the desired purity, a more selective chromatographic method is warranted.
Troubleshooting Guide: Recrystallization
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The key to successful recrystallization is choosing a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4] Given the polar nature of this compound, with its hydrogen bond donors (amino, hydroxyl) and acceptors, polar solvents are the logical starting point.
We recommend a screening approach.
Experimental Protocol: Solvent Screening
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Place approximately 10-20 mg of your crude material into several small test tubes.
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To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are listed in the table below.
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If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but might be useful as a "co-solvent."
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If the compound is poorly soluble, gently heat the mixture to the solvent's boiling point.[4]
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If the compound dissolves fully when hot, it is a promising candidate.
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Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
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Observe for crystal formation. The ideal solvent will yield a high recovery of crystalline material.
Table 1: Solvent Screening for Recrystallization
| Solvent | Polarity | Expected Behavior |
| Water | High | Potential for good solubility when hot, poor when cold. |
| Ethanol | Medium-High | Often a good choice for polar molecules. |
| Methanol | High | May be too good a solvent, leading to low recovery. |
| Isopropanol | Medium | Less polar than ethanol; may offer a better solubility differential. |
| Acetonitrile | Medium | Aprotic polar solvent; can be effective. |
| Ethyl Acetate | Low-Medium | May have insufficient solvating power, even when hot. |
Q4: I've followed the cooling crystallization protocol, but no crystals have formed. What should I do?
This is a common issue indicating that the solution is not sufficiently supersaturated.[4] Here are several techniques to induce crystallization, ranging from simple to more involved.
Caption: Troubleshooting workflow for failed crystallization.
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Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation.
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Seeding: If you have a small amount of pure material, add a single tiny crystal to the solution. This provides a template for crystal growth.
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Concentration: The compound may be too dilute. Gently warm the solution and evaporate a portion of the solvent before attempting to cool it again.
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Anti-Solvent Addition: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the clear solution until it just becomes cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
Troubleshooting Guide: Chromatography
Q5: Recrystallization did not provide the required purity. My compound is highly polar. Which chromatographic technique is best?
For highly polar compounds like this compound, standard reversed-phase chromatography (RPC) on a C18 column can be challenging, often resulting in poor or no retention.[5] The ideal technique is Hydrophilic Interaction Liquid Chromatography (HILIC) .
Why HILIC is Effective: HILIC utilizes a polar stationary phase (like silica or a bonded diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The polar analyte partitions into the aqueous layer adsorbed on the surface of the stationary phase, leading to excellent retention and separation of polar molecules.[5]
References
Stability issues of 6-Amino-2-methoxypyrimidin-4-ol under different conditions
Welcome to the technical support center for 6-Amino-2-methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter during your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to support your research endeavors.
Introduction to the Stability of this compound
This compound is a substituted aminopyrimidine, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The stability of this compound is a critical parameter that can influence its storage, handling, and efficacy in various experimental settings. The pyrimidine ring, substituted with both an amino and a hydroxyl group, presents a unique chemical environment that can be susceptible to degradation under certain conditions. Understanding these potential stability issues is paramount for obtaining reliable and reproducible experimental results.
This guide is structured in a question-and-answer format to directly address specific challenges you may face. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound revolve around its susceptibility to:
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Hydrolysis: The presence of amino and hydroxyl groups on the pyrimidine ring can make it susceptible to hydrolysis, particularly under acidic or basic conditions.
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Oxidation: The electron-rich nature of the aminopyrimidine ring system may render it vulnerable to oxidative degradation, potentially accelerated by exposure to air, light, or the presence of oxidizing agents.
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the compound.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.
Q2: How should I properly store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to:
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Store in a cool, dry place: Keep the compound in a tightly sealed container in a refrigerator or a cool, dark cabinet.
-
Protect from light: Use an amber-colored vial or store the container in a light-blocking outer container.
-
Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I am dissolving this compound in an aqueous buffer for my assay. What pH should I use to maximize its stability?
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Prepare a Fresh Stock Solution: Always start with a freshly prepared stock solution of the compound to rule out degradation during storage.
-
Conduct a Time-Course Stability Study:
-
Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Incubate the solution under the exact conditions of your assay (temperature, light exposure).
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Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Analyze the concentration of the parent compound in each aliquot using a validated stability-indicating analytical method like HPLC-UV or LC-MS.[1][2]
-
-
Analyze the Data: If you observe a significant decrease in the concentration of the parent compound over time, degradation is likely occurring. A loss of more than 5-10% is generally considered significant.
-
Modify Assay Conditions:
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pH Adjustment: If your assay buffer is alkaline, consider if the pH can be lowered to a more neutral range without affecting the biological system.
-
Antioxidants: The inclusion of antioxidants like ascorbic acid or DTT might be beneficial if oxidative degradation is suspected.
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Light Protection: Conduct the experiment in low-light conditions or use amber-colored plates/tubes.
-
-
Re-evaluate Activity: After modifying the assay conditions, repeat the experiment to see if the activity and consistency have improved.
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Detailed Steps:
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Perform Forced Degradation Studies: A forced degradation study is a systematic way to generate potential degradation products and test the specificity of your analytical method.[3][4][5][6]
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Acidic and Basic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60 °C).
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Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).
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Photodegradation: Expose a solution of the compound to a light source that produces both UV and visible light, as specified in ICH guidelines.[5]
-
-
Analyze Stressed Samples: Analyze the samples from the forced degradation studies using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). This will help in the tentative identification of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Compare and Identify: Compare the retention times and mass spectra of the unknown peaks in your original chromatogram with the profiles of the degradation products generated during the forced degradation studies. A match will help you identify the degradation product and infer the degradation pathway.
-
Optimize Workflow: Once the source of degradation is identified, take steps to mitigate it. This may involve adjusting the pH of your mobile phase, degassing solvents, protecting samples from light, or minimizing the time between sample preparation and analysis.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer system over time.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the test solvent/buffer to the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37 °C, protected from light).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the aliquot by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve the solid in the initial solvent before analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 |
| 2 | 96.8 | 90.1 |
| 4 | 94.2 | 82.5 |
| 8 | 90.1 | 70.3 |
| 24 | 82.3 | 55.6 |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Potential Degradation Pathways
Based on the general chemistry of aminopyrimidines, the following degradation pathways can be anticipated for this compound.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage. The amino group could also be susceptible to deamination.
-
Oxidation: The electron-rich ring is a likely target for oxidation, leading to the formation of hydroxylated derivatives or N-oxides.
-
Photodegradation: Exposure to light can lead to the formation of hydroxylated species, similar to what is observed with some anilinopyrimidine fungicides.[7] It could also potentially lead to dimerization or isomerization reactions.
Conclusion
The stability of this compound is a crucial factor for its successful application in research and development. While specific stability data for this compound is limited, by understanding the general behavior of aminopyrimidine derivatives, researchers can proactively address potential stability issues. The troubleshooting guides and experimental protocols provided here offer a framework for identifying, understanding, and mitigating the degradation of this compound. Always remember to perform preliminary stability studies under your specific experimental conditions to ensure the accuracy and reliability of your results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in 6-Amino-2-methoxypyrimidin-4-ol synthesis
Welcome to the technical support center for the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a two-step route. The first step involves the cyclocondensation of guanidine with a C3-dicarbonyl synthon, such as a malonic ester derivative, to form the pyrimidine core, 2,6-diamino-4-hydroxypyrimidine. The subsequent step is a selective O-methylation. While seemingly straightforward, this pathway is often plagued by the formation of several byproducts that can complicate purification and reduce overall yield.
The primary challenges in this synthesis revolve around controlling the regioselectivity of the methylation step and preventing unwanted side reactions. The presence of multiple nucleophilic sites (amino groups and the hydroxyl group) on the pyrimidine ring makes it susceptible to competing N- and O-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The principal byproducts arise from the methylation step. These include:
-
N-Methylated Isomers: Methylation can occur on the exocyclic amino group or the ring nitrogen atoms, leading to various N-methylated isomers.
-
Di-O-methylated Byproduct: Over-methylation can lead to the formation of 2,4-dimethoxy-6-aminopyrimidine.
-
Unreacted Starting Material: Incomplete methylation will leave residual 2,6-diamino-4-hydroxypyrimidine.
-
Hydrolysis Product: The methoxy group can be susceptible to hydrolysis under certain pH and temperature conditions, reverting to the dihydroxypyrimidine starting material.
Q2: My reaction yields a mixture of N- and O-methylated products. How can I improve the selectivity for O-methylation?
A2: Achieving high O-selectivity is crucial. The choice of methylating agent, base, and solvent system plays a significant role. Generally, using a milder methylating agent and a non-nucleophilic base in an aprotic solvent at controlled temperatures can favor O-methylation. For instance, using dimethyl sulfate with a hindered base like diisopropylethylamine (DIPEA) in a solvent such as DMF at low temperatures can enhance O-selectivity. The use of protecting groups on the amino functions is another effective strategy.[1][2]
Q3: I am observing the formation of a significant amount of the di-O-methylated byproduct. What can I do to minimize this?
A3: The formation of the di-O-methylated byproduct, 2,4-dimethoxy-6-aminopyrimidine, is a result of over-methylation. To control this, you should:
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to slow down the rate of the second methylation.
Q4: How can I effectively remove the unreacted 2,6-diamino-4-hydroxypyrimidine from my final product?
A4: The starting material, 2,6-diamino-4-hydroxypyrimidine, has significantly different solubility properties compared to the O-methylated product. It is generally less soluble in many organic solvents. You can often achieve good separation through:
-
Recrystallization: Choose a solvent system where the desired product is soluble at elevated temperatures but the starting material is not.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used for purification. A polar solvent system will be required to elute the product while retaining the more polar starting material.
Q5: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is ideal for quantitative analysis of the product and impurities. A reverse-phase C18 column with a gradient of water (with a modifier like formic acid or TFA) and acetonitrile or methanol is a good starting point.[3][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and can help in identifying the isomeric byproducts.[8][9][10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient amount of methylating agent or base. 2. Reaction temperature too low or reaction time too short. 3. Poor quality of reagents. | 1. Re-evaluate the stoichiometry. Ensure the base is strong enough to deprotonate the hydroxyl group. 2. Gradually increase the reaction temperature and monitor by TLC/HPLC. Extend the reaction time. 3. Use freshly opened or purified reagents. |
| Predominant N-Methylation | 1. Reaction conditions favor N-alkylation (e.g., protic solvent, strong nucleophilic base). 2. The chosen methylating agent is too reactive and less selective. | 1. Switch to an aprotic solvent (e.g., DMF, acetonitrile). Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU). 2. Consider a less reactive methylating agent. Alternatively, employ a protecting group strategy for the amino groups.[1][12][13] |
| Formation of Di-O-methylated Byproduct | 1. Excess methylating agent. 2. Prolonged reaction time or elevated temperature. | 1. Use a stoichiometric amount or only a slight excess of the methylating agent (1.05-1.1 eq). 2. Monitor the reaction closely and quench it as soon as the desired product is formed. Perform the reaction at a lower temperature. |
| Product Hydrolysis | 1. Acidic or basic workup conditions at elevated temperatures. 2. Presence of water in the reaction mixture under harsh conditions. | 1. Perform aqueous workup at low temperatures. Use a buffered aqueous solution if pH control is critical. 2. Ensure the use of anhydrous solvents and reagents for the methylation step. |
| Difficulty in Product Isolation/Purification | 1. Complex mixture of byproducts with similar polarities. 2. Product is highly soluble in the workup solvent. | 1. Optimize the reaction to minimize byproducts. If purification is still challenging, consider derivatization to alter polarity before chromatography. 2. During workup, extract with a suitable organic solvent. If the product remains in the aqueous layer, consider adjusting the pH to decrease its solubility or use a different extraction solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diamino-4-hydroxypyrimidine
This procedure is a general guideline for the cyclocondensation reaction.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.
-
Addition of Malonate: Add diethyl malonate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold ethanol and then water, and dry under vacuum to obtain 2,6-diamino-4-hydroxypyrimidine.[14][15]
Protocol 2: Selective O-Methylation of 2,6-Diamino-4-hydroxypyrimidine
This protocol provides a starting point for selective methylation. Optimization of the base, solvent, and temperature may be necessary.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 2,6-diamino-4-hydroxypyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or DIPEA, 1.1 eq) and stir the suspension.
-
Addition of Methylating Agent: Cool the mixture in an ice bath and add dimethyl sulfate (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by HPLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights & Byproduct Formation Pathways
The key to a successful synthesis lies in understanding the underlying reaction mechanisms. The cyclocondensation of guanidine and diethyl malonate is a well-established method for pyrimidine ring formation. The critical step is the subsequent selective methylation.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. jopcr.com [jopcr.com]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 12. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling the Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. Recognizing the challenges inherent in scaling chemical syntheses, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols designed to ensure reproducibility, high yield, and purity. Our approach is grounded in mechanistic principles to empower users to not only follow steps but also to make informed decisions during process optimization.
Part 1: Synthesis Overview & Core Challenges
The synthesis of substituted pyrimidines like this compound is fundamental in the development of pharmaceuticals and agrochemicals. These scaffolds are key intermediates in the synthesis of sulfonylurea herbicides.[1] A prevalent and robust strategy involves the cyclocondensation of a guanidine derivative with a three-carbon synthon, such as a malonic ester derivative.
While straightforward in principle, scaling this synthesis introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will focus on a common and scalable route: the condensation of O-methylisourea with a cyanoacetate or malonate derivative, followed by appropriate functional group manipulations. This approach avoids the use of harsh chlorinating agents like phosphorus oxychloride (POCl3) and the associated generation of phosphorus-containing wastewater, aligning with modern green chemistry principles.[2][3]
Visualizing the Primary Synthesis Pathway
The following diagram illustrates a common synthetic route, which forms the basis for the subsequent troubleshooting guide.
Caption: A common synthetic route to this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
FAQ 1: Low Reaction Yield
Question: We are experiencing significantly lower yields than expected (<50%) during the initial cyclocondensation step. What are the most likely causes and how can we mitigate them?
Answer: Low yield in this condensation is a common scale-up issue, often attributable to one of several critical parameters:
-
Base Stoichiometry and Type: The choice and amount of base are paramount. Sodium methoxide in methanol is frequently used.[1] An insufficient amount of base will result in incomplete deprotonation of the ethyl cyanoacetate, leading to a stalled reaction. Conversely, a large excess can promote side reactions.
-
Causality: The base serves to deprotonate the active methylene compound (ethyl cyanoacetate), forming a nucleophilic enolate that attacks the electrophilic carbon of the O-methylisourea. The reaction equilibrium and rate are highly dependent on the base's strength and concentration.
-
Troubleshooting Action:
-
Ensure the base is fresh and anhydrous. Sodium methoxide is hygroscopic and will decompose, reducing its effective concentration.
-
Titrate the base before use to confirm its molarity.
-
Experiment with the molar ratio of base to the limiting reagent. A ratio of 1.1 to 1.5 equivalents is a typical starting point for optimization.[4]
-
-
-
Reaction Temperature and Time: These reactions often require heating to reflux to proceed at a reasonable rate.[2]
-
Causality: Higher temperatures increase the reaction kinetics. However, excessive heat can lead to the degradation of starting materials or the product, especially over extended reaction times.
-
Troubleshooting Action:
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC, or ¹H NMR) by taking aliquots every hour.
-
Plot the consumption of starting material and formation of the product over time to determine the optimal reaction endpoint. Continuing to heat the reaction after it has reached completion can decrease the isolated yield due to decomposition.
-
-
-
Purity of Starting Materials: The presence of water or other impurities in the starting materials (O-methylisourea salt, ethyl cyanoacetate, or solvent) can severely impact the reaction.
-
Causality: Water will react with the strong base, neutralizing it and inhibiting the desired reaction. Impurities in the starting materials can lead to the formation of colored byproducts that complicate purification.
-
Troubleshooting Action:
-
Use anhydrous solvents.[3]
-
Verify the purity of the starting materials by NMR or melting point before starting the reaction.
-
-
Comparison of Reaction Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Typical Outcome | Troubleshooting Focus |
| Base | 1.2 eq NaOMe | 1.2 eq NaOMe (from older drum) | Lower yield, incomplete conversion | Verify base activity/concentration |
| Solvent | Anhydrous Methanol | Technical Grade Methanol | Increased byproduct formation | Ensure solvent is anhydrous |
| Temperature | 65°C (Reflux) | 80°C (Jacket Temp) | Darker color, lower purity | Monitor internal reaction temp, not jacket |
| Reaction Time | 4 hours | 8 hours (run overnight) | Increased impurities | Optimize time via in-process controls |
FAQ 2: Impurity Formation
Question: Our final product is contaminated with several byproducts that are difficult to remove by simple recrystallization. What are these impurities and how can we prevent their formation?
Answer: Impurity profiles often become more complex upon scale-up. The most common impurities in this synthesis are isomers and products from competing reaction pathways.
-
Isomer Formation: Depending on the precise precursors, the formation of isomers can be a significant issue.[2] For instance, using guanidine instead of a pre-functionalized derivative can lead to different substitution patterns on the pyrimidine ring.
-
Causality: The symmetry of the starting materials dictates the potential for isomerism. Using a pre-formed asymmetric intermediate like O-methylisourea is a key strategy to direct the regioselectivity of the cyclization.
-
Troubleshooting Action:
-
Confirm the structure of your starting materials and intermediates. Using O-methylisourea is critical for ensuring the methoxy group is positioned at the 2-position.
-
-
-
Hydrolysis Products: If the workup is not carefully controlled, or if there is excessive water in the reaction, hydrolysis of the methoxy group or the starting ester can occur.
-
Causality: The pyrimidine ring can be susceptible to nucleophilic attack, and ester groups can be hydrolyzed under either acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting Action:
-
Maintain anhydrous conditions during the reaction.
-
During the workup, carefully control the pH and temperature when adjusting from basic to acidic conditions for product precipitation. Perform this step at a lower temperature (0-10 °C) to minimize hydrolysis.
-
-
Troubleshooting Decision Tree for Impurity Issues
Caption: Decision tree for diagnosing and resolving impurity issues.
FAQ 3: Product Isolation and Purification
Question: We are struggling with the isolation of the product. It either crashes out of solution as an oil or is very difficult to filter. How can we improve the physical properties of the precipitate for easier handling?
Answer: This is a classic solid-state chemistry problem encountered during scale-up. The goal is to achieve a crystalline solid that is easily filtered and washed.
-
Controlled Precipitation: The rate of precipitation is critical. Crashing the product out by rapidly changing the pH or temperature will almost always lead to an amorphous or oily solid that traps impurities.
-
Causality: Slow, controlled precipitation allows for the formation of an ordered crystal lattice. Rapid precipitation results in a disordered, amorphous solid.
-
Troubleshooting Action:
-
After the reaction is complete, cool the mixture slowly.
-
During the acidic workup, add the acid dropwise with vigorous stirring. Monitor the pH closely. The target compound will precipitate at its isoelectric point. Adding the acid too quickly will create localized pH extremes, promoting oiling out. A pH of 7.0-7.5 is often targeted in similar syntheses.[3]
-
Consider adding a small amount of seed crystal to encourage controlled crystallization.
-
-
-
Solvent Choice for Recrystallization: If direct precipitation does not yield a product of sufficient purity, a recrystallization step is necessary.
-
Causality: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Troubleshooting Action:
-
Screen different solvents. Based on the polar amino and hydroxyl groups, solvents like ethanol, isopropanol, or mixtures of ethanol/water are good candidates. For similar compounds, ethyl acetate has also been used effectively.[5]
-
Ensure the product is fully dissolved at the higher temperature before allowing it to cool slowly and without disturbance.
-
-
Part 3: Experimental Protocol - Lab Scale (Demonstrative)
This protocol describes a representative procedure for the synthesis of this compound. Safety Warning: Always conduct a thorough safety review before beginning any chemical synthesis. Use appropriate personal protective equipment (PPE).
Objective:
To synthesize this compound via the cyclocondensation of O-methylisourea hydrogen sulfate and ethyl cyanoacetate.
Materials:
-
O-Methylisourea hydrogen sulfate (1 eq)
-
Ethyl cyanoacetate (1 eq)
-
Sodium methoxide (2.2 eq), 25% solution in methanol
-
Anhydrous Methanol
-
Hydrochloric Acid (2M)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add O-methylisourea hydrogen sulfate (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask (approx. 5-10 mL per gram of limiting reagent). Begin stirring to form a slurry.
-
Base Addition: Slowly add the sodium methoxide solution (2.2 eq) to the slurry over 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC or HPLC.
-
Cooling and Neutralization: Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature, and then further cool in an ice bath to 0-5°C.
-
Product Precipitation: Slowly and with vigorous stirring, add 2M HCl to the reaction mixture to adjust the pH to ~7. A white or off-white precipitate should form.
-
Isolation: Age the slurry at 0-5°C for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of cold methanol to remove residual salts and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
References
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Impurity Analysis of 6-Amino-2-methoxypyrimidin-4-ol
Welcome to the technical support center for the analytical characterization of 6-Amino-2-methoxypyrimidin-4-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical role of identifying and quantifying impurities in this pharmaceutical intermediate or active ingredient. Ensuring the purity of such compounds is paramount for the safety and efficacy of the final drug product.
This document moves beyond simple protocols to provide in-depth, field-proven insights into method development, validation, and troubleshooting. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating and robust analytical system.
Frequently Asked Questions (FAQs)
Q1: What types of impurities should I expect to find in this compound?
When analyzing this compound (CAS: 52386-29-5), impurities typically fall into three categories:
-
Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials, intermediates, and by-products from unintended side reactions. For example, if the synthesis involves guanidine, residual amounts could be present.[1]
-
Degradation Products: These form when the substance is exposed to stress conditions like heat, light, humidity, acid, or base. Given the amine and hydroxyl functionalities, oxidative and hydrolytic degradation pathways are plausible. Forced degradation studies are essential to identify these potential impurities.[2]
-
Related Substances: These are structurally similar compounds that may be present. Examples could include isomers or compounds with variations in the substituent groups, such as 2-amino-4,6-dimethoxypyrimidine or 2-amino-6-methylpyrimidin-4-one.[3][4]
Q2: What is the most effective analytical technique for profiling these impurities?
For polar, non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard and the most effective technique.[5][6] Its high resolution and sensitivity make it ideal for separating and quantifying trace-level impurities. For definitive identification of unknown impurities, coupling HPLC with a Mass Spectrometry (MS) detector is the preferred approach, as it provides crucial molecular weight and structural information.[6][7]
HPLC Method Development and Optimization Guide
Developing a robust and reliable HPLC method is the cornerstone of accurate impurity analysis. The polar nature of this compound presents a specific challenge: achieving adequate retention on traditional reversed-phase columns.[8]
Q3: I'm struggling with poor retention of the main peak and early-eluting impurities on my C18 column. What should I do?
This is a common issue with polar analytes. Standard C18 columns can exhibit poor wettability in highly aqueous mobile phases, leading to inconsistent retention times.[8] Here are several effective strategies:
-
Use an AQ-type or Polar-Embedded C18 Column: These columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar compounds. A patent for the related compound 2,4-diamino-6-hydroxypyrimidine specifically mentions using a hydrophilic C18 column for this reason.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are unretained in reversed-phase chromatography.[6] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase can form a neutral complex with the ionized analyte, significantly increasing its retention on a reversed-phase column.[6]
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method for polar compounds.
Recommended Starting HPLC Method Parameters
This table provides a robust starting point for your method development. Optimization will be necessary based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) 150 mm x 4.6 mm, 3.5 µm | Balances resolution and backpressure. The embedded polar group enhances retention of polar analytes and prevents phase collapse in highly aqueous mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | Low pH ensures the amino group is protonated, leading to more consistent interactions and better peak shape. Phosphate is a good UV-transparent buffer. |
| Mobile Phase B | Acetonitrile (ACN) | ACN generally provides lower backpressure and better peak efficiency than methanol for many compounds. |
| Gradient Elution | 0-5 min: 5% B 5-25 min: 5% to 60% B 25-30 min: 60% B 30-31 min: 60% to 5% B 31-40 min: 5% B (Equilibration) | A shallow gradient is crucial for separating closely eluting impurities. The initial hold at low organic content helps retain very polar impurities.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but monitor for potential on-column degradation. |
| Detection (UV) | 210 nm and 254 nm | Use a Diode Array Detector (DAD) to monitor multiple wavelengths. 210 nm provides high sensitivity for most organic compounds, while 254 nm is good for aromatic systems. A patent for a similar pyrimidine used 210 nm for the main component and 200 nm for impurities.[1] |
| Injection Vol. | 5-10 µL | Keep volume low to prevent band broadening. |
| Sample Diluent | Mobile Phase A or Water:Acetonitrile (95:5) | Dissolving the sample in a solvent weaker than the initial mobile phase is critical to prevent peak distortion.[5] |
Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. Do not immediately blame the column; systematically check other system components first.[10]
Q4: My chromatogram shows poor peak shape (tailing or fronting). How can I fix this?
| Symptom | Common Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic amine group interacts with acidic residual silanols on the column packing. 2. Column Overload: Injecting too much mass on the column. 3. Mismatched Sample Solvent: Sample is dissolved in a much stronger solvent than the mobile phase. | 1. Adjust pH: Lower the mobile phase pH (e.g., to 2.5-3.0) to fully protonate the amine. 2. Add a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites. 3. Reduce Sample Concentration: Dilute your sample and reinject.[10] 4. Use a High-Purity, End-capped Column. |
| Peak Fronting | 1. Column Overload: Most common cause. 2. Sample Solvent Effect: Sample dissolved in a non-polar or overly strong solvent.[5] | 1. Reduce Injection Mass: Lower the sample concentration or injection volume. 2. Change Sample Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Split Peaks | 1. Clogged Column Frit: Particulates from the sample or mobile phase have blocked the inlet frit. 2. Column Void: A void has formed at the head of the column. 3. Co-elution: Two impurities are eluting very close together. | 1. Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter. 2. Use a Guard Column: A guard column acts as a disposable filter and protects the analytical column.[8] 3. Reverse-flush the column (if recommended by the manufacturer). If the problem persists, the column may need replacement. |
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor HPLC resolution.
Method Validation Principles
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[11] Validation is a regulatory requirement and ensures the reliability and consistency of your data.[11][12] The key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[13]
Q5: What are the essential parameters for validating an impurity method?
For a quantitative impurity method, the following parameters must be assessed:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the impurities in the presence of the main component and any matrix components.[2][12] | Peak purity analysis (using DAD) should pass. No interfering peaks at the retention times of known impurities in blank/placebo chromatograms. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the impurity over a specified range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking known amounts of impurities into the sample. | Recovery of 80-120% of the spiked amount is generally acceptable for impurities. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD (Relative Standard Deviation) for peak areas should be ≤ 5% for impurities at the specification limit. |
| Range | The interval between the upper and lower concentration of an impurity over which the method is shown to be precise, accurate, and linear. | Typically from the LOQ to 120% of the impurity specification limit.[13] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters should remain within acceptance criteria during robustness checks. |
This table provides general guidance. Specific criteria should be defined in your validation protocol.
References
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. scielo.br [scielo.br]
- 13. fda.gov [fda.gov]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 6-Amino-2-methoxypyrimidin-4-ol: A Comparative Framework
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically approved drugs targeting a wide array of diseases.[1][2] 6-Amino-2-methoxypyrimidin-4-ol represents a synthetically accessible and versatile building block within this chemical class. While its specific biological activities are not extensively documented, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This guide provides a comprehensive framework for researchers to validate the biological activity of this compound. We will objectively compare its potential performance with established alternatives by proposing a logical, self-validating experimental workflow, complete with detailed protocols and supporting data from structurally related compounds. This document is intended to serve as a practical guide for scientists in drug discovery and development, offering the rationale behind experimental choices to rigorously characterize this promising scaffold.
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in drug design, renowned for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.[3][4] This has led to the development of numerous blockbuster drugs. For instance, the anticancer agent Imatinib, which contains a 2-aminopyrimidine core, revolutionized the treatment of chronic myeloid leukemia.[4] More recently, CDK4/6 inhibitors like Palbociclib and Ribociclib, which are also built upon this scaffold, have become standard-of-care treatments for certain types of breast cancer.[4]
Given this precedent, this compound is a compound of significant interest. Its structure features the critical 2-amino group for target engagement, a methoxy group at the 2-position which can influence solubility and metabolic stability, and a hydroxyl group at the 4-position that can be a key interaction point or a site for further chemical modification. The diverse biological activities reported for pyrimidine derivatives—spanning anticancer, antiviral, anti-inflammatory, and antibacterial applications—underscore the necessity of a systematic approach to characterizing this specific molecule.[1][5][6] This guide will focus on validating its potential as an anticancer agent, specifically as a kinase inhibitor, which represents one of the most well-established activities for this compound class.[5][7][8]
Putative Biological Target: Kinase Inhibition
Numerous pyrimidine derivatives function by inhibiting protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer.[5] Specifically, the 2-aminopyrimidine structure is a common feature in inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[8][9]
The CDK Pathway in Cancer
CDKs are key regulators of the cell cycle.[7] In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. Inhibitors block the phosphorylation of Rb, arresting the cell cycle in the G1 phase and preventing DNA replication.
A Comparative Framework for Biological Validation
To validate the biological activity of this compound, a multi-step, comparative approach is essential. This ensures that the results are robust, reproducible, and placed in the context of known standards.
Comparative Compounds:
-
Ribociclib: A highly potent and selective CDK4/6 inhibitor. It serves as a positive control for CDK inhibition and a benchmark for potency.
-
Gefitinib: An EGFR inhibitor. It serves as a comparator to determine kinase selectivity.
-
Doxorubicin: A standard cytotoxic chemotherapy agent used as a positive control in cell proliferation assays.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a target kinase. The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibition. Comparing inhibition of CDK4/6 versus EGFR will establish target selectivity.
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant human kinases (CDK4/Cyclin D1, EGFR), and substrates (Rb protein for CDK4, poly(E,Y) for EGFR) according to the manufacturer's (e.g., Promega) protocol.
-
Compound Plating: Serially dilute this compound, Ribociclib, and Gefitinib in DMSO, then dilute in assay buffer. Plate 5 µL of each concentration into a 384-well plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Kinase Reaction: Add 10 µL of a kinase/substrate mix to each well to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: This assay measures the compound's effect on the metabolic activity of living cells, which is a proxy for cell proliferation and viability.[10] By testing against cancer cell lines (e.g., MCF-7, breast cancer) and a normal cell line (e.g., NHDF, normal human dermal fibroblasts), we can determine both anticancer potency and cytotoxicity, allowing for the calculation of a selectivity index.[11]
Methodology:
-
Cell Seeding: Seed MCF-7 and NHDF cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and comparator compounds (Ribociclib, Doxorubicin). Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve. The Selectivity Index (SI) is calculated as: SI = GI50 (Normal Cells) / GI50 (Cancer Cells). A higher SI value indicates greater cancer cell-specific activity.
Cell Cycle Analysis by Flow Cytometry
Rationale: If the compound inhibits CDKs, it is expected to cause cells to arrest in the G1 phase of the cell cycle.[1] This assay quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the GI50 concentration of this compound and Ribociclib for 24 hours. Include a DMSO control.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of Propidium Iodide is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | CDK4/Cyclin D1 | Experimental Result |
| EGFR | Experimental Result | |
| Ribociclib (Control) | CDK4/Cyclin D1 | 10 |
| EGFR | >10,000 | |
| Gefitinib (Control) | CDK4/Cyclin D1 | >10,000 |
| | EGFR | 25 |
Interpretation: A low IC50 value against CDK4 and a high IC50 against EGFR would suggest the compound is a potent and selective CDK4 inhibitor.
Table 2: Comparative Antiproliferative Activity
| Compound | Cell Line | GI50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Experimental Result | Calculated Result |
| NHDF (Normal Fibroblast) | Experimental Result | ||
| Ribociclib (Control) | MCF-7 (Breast Cancer) | 0.15 | >100 |
| NHDF (Normal Fibroblast) | >15 | ||
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.05 | ~1 |
| | NHDF (Normal Fibroblast) | 0.06 | |
Interpretation: A low GI50 in MCF-7 cells, a high GI50 in NHDF cells, and a resulting high SI value would indicate effective and cancer-selective antiproliferative activity.
Conclusion and Future Directions
This guide outlines a logical and rigorous workflow to validate the biological activity of this compound. By employing a comparative approach against established drugs, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. Positive results from this experimental cascade—specifically, potent and selective CDK4/6 inhibition leading to G1 cell cycle arrest and cancer-selective growth inhibition—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent steps would include lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by pharmacokinetic studies and in vivo efficacy evaluation in animal models of cancer.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 6-Amino-2-methoxypyrimidin-4-ol and Clinically Relevant Pyrimidine Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comparative analysis of 6-Amino-2-methoxypyrimidin-4-ol , a lesser-studied pyrimidine derivative, against two clinically established anticancer pyrimidine analogs: 5-Fluorouracil (5-FU) and Gemcitabine . By examining their mechanisms of action, physicochemical properties, and cytotoxic profiles, this document aims to provide a framework for researchers and drug development professionals to evaluate the potential of novel pyrimidine compounds. We will detail the causality behind experimental choices and provide robust, self-validating protocols to ensure scientific integrity.
Introduction: The Rationale for Comparison
Pyrimidine analogs exert their therapeutic effects primarily by acting as antimetabolites.[4] They mimic endogenous pyrimidines (cytosine, thymine, and uracil), thereby disrupting nucleic acid synthesis and repair, which disproportionately affects rapidly proliferating cancer cells.[5][6]
-
5-Fluorouracil (5-FU) has been a mainstay in chemotherapy for decades, particularly for colorectal and breast cancers.[4][5] Its mechanism involves the inhibition of thymidylate synthase (TS) and incorporation into both DNA and RNA.[4][5][6][7]
-
Gemcitabine (dFdC) , an analog of deoxycytidine, is a first-line treatment for cancers such as pancreatic and non-small cell lung cancer.[8] It functions as a prodrug that, once phosphorylated, inhibits DNA synthesis through "masked chain termination."[9][10]
This compound (CAS 52386-29-5) is a pyrimidine derivative with structural features—an amino group and a methoxy group—that suggest potential as a bioactive molecule.[11] While extensive biological data is not publicly available, its structure warrants a comparative investigation to understand how these modifications might influence its mechanism and efficacy relative to its well-characterized cousins. This guide will use 5-FU and Gemcitabine as benchmarks to outline a comprehensive preclinical evaluation strategy.
Physicochemical Properties: A Foundation for Bioactivity
The physical and chemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in substituents on the pyrimidine ring can drastically alter these characteristics.[12][13]
| Property | This compound | 5-Fluorouracil (5-FU) | Gemcitabine | Scientific Rationale |
| Molecular Formula | C5H7N3O2[11] | C4H3FN2O2 | C9H11F2N3O4 | Determines molecular weight and elemental composition. |
| Molar Mass | 141.13 g/mol [11] | 130.08 g/mol | 263.19 g/mol | Influences diffusion rates and interactions with molecular targets. |
| Structure | The specific arrangement of atoms and functional groups dictates the molecule's biological activity. | |||
| Predicted LogP | -1.1[14] | -0.89 | -1.5 | LogP (octanol-water partition coefficient) is a key indicator of lipophilicity, which affects membrane permeability and solubility. A lower LogP suggests higher water solubility. |
| pKa (most acidic) | ~8.0 (predicted) | 8.0 | 12.5 (predicted) | The ionization constant affects solubility and the ability to cross biological membranes. |
Comparative Mechanisms of Action
The primary mechanism for most pyrimidine analogs is the disruption of DNA and/or RNA synthesis. However, the specific enzymes inhibited and the ultimate cellular consequences can differ significantly.
5-Fluorouracil (5-FU): 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites.[4]
-
FdUMP (fluorodeoxyuridine monophosphate): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of dTMP from dUMP.[4][5] The depletion of dTMP ("thymineless death") halts DNA replication and repair.[7]
-
FUTP (fluorouridine triphosphate): This metabolite is incorporated into RNA, disrupting RNA processing and function.[5][6]
-
FdUTP (fluorodeoxyuridine triphosphate): This metabolite can be misincorporated into DNA, further contributing to cytotoxicity.[4][6]
Gemcitabine: Gemcitabine is also a prodrug requiring intracellular phosphorylation by deoxycytidine kinase.[10]
-
dFdCDP (gemcitabine diphosphate): Inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis.[15]
-
dFdCTP (gemcitabine triphosphate): Competes with dCTP for incorporation into DNA. Once incorporated, it adds one more nucleotide before DNA polymerase is unable to proceed, an action known as "masked chain termination."[10] This stalls DNA replication and induces apoptosis.[9][15]
Hypothesized Mechanism for this compound: Given its structure, it is plausible that this compound could act as an antimetabolite, but its precise target is unknown. It could potentially interfere with enzymes in the pyrimidine synthesis pathway or, if metabolized into a nucleoside analog, be incorporated into nucleic acids. Experimental validation is required to elucidate its mechanism.
Visualizing Pyrimidine Analog Pathways
The following diagram illustrates the points of intervention for 5-FU and Gemcitabine within the pyrimidine metabolic pathway.
Caption: Intervention points of 5-FU and Gemcitabine in pyrimidine metabolism.
In Vitro Comparative Efficacy: Experimental Design
To objectively compare the anticancer potential of these compounds, a tiered experimental approach is necessary. We propose using a panel of human cancer cell lines, such as MiaPaCa-2 (pancreatic), HCT-116 (colorectal), and MCF-7 (breast), to assess activity across different cancer types.
Experimental Workflow
Caption: A two-phase workflow for in vitro compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] It provides a quantitative measure of a compound's potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing the efficacy of different drugs.[18]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well.[18] Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound, 5-FU, and Gemcitabine in culture medium, ranging from 0.01 µM to 100 µM.[18] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate plates for 72 hours to allow for multiple cell doubling times, ensuring a sufficient window to observe antiproliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][20] Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)
Rationale: Determining the mode of cell death is crucial. Apoptosis (programmed cell death) is a preferred outcome for anticancer agents, as it is less inflammatory than necrosis. This assay uses Annexin V to detect phosphatidylserine on the outer leaflet of apoptotic cells and Propidium Iodide (PI) to identify necrotic cells with compromised membranes.[18]
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18] Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples via flow cytometry, exciting at 488 nm and measuring emissions for FITC and PI.
-
Analysis: Quantify the percentage of cells in four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Data Summary and Interpretation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for comparative analysis.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HCT-116 (Colorectal) | MiaPaCa-2 (Pancreatic) | MCF-7 (Breast) |
| This compound | 45.8 | 62.3 | >100 |
| 5-Fluorouracil (5-FU) | 5.2 | 13.2[22] | 8.7 |
| Gemcitabine | 0.08 | 0.05 | 0.12 |
Interpretation: In this hypothetical scenario, this compound demonstrates significantly lower potency than the clinical benchmarks, 5-FU and Gemcitabine. Gemcitabine shows potent, nanomolar-range activity across all cell lines.
Table 2: Mode of Cell Death in HCT-116 Cells (% of Total Population)
| Treatment (at IC50) | Viable | Early Apoptosis | Late Apoptosis | Necrosis |
| Vehicle Control | 95.1 | 2.5 | 1.1 | 1.3 |
| This compound | 52.3 | 15.4 | 28.1 | 4.2 |
| 5-Fluorouracil (5-FU) | 48.9 | 22.7 | 25.3 | 3.1 |
| Gemcitabine | 49.5 | 35.1 | 12.8 | 2.6 |
Interpretation: All compounds induce cell death primarily through apoptosis. Gemcitabine appears to be a more potent inducer of early apoptosis at its IC50 concentration compared to the other compounds.
Discussion and Future Directions
This guide outlines a foundational strategy for the comparative evaluation of a novel pyrimidine analog, this compound, against established drugs. Based on our hypothetical data, the parent compound shows limited cytotoxic potential. However, this does not preclude its value as a scaffold.
Key Insights:
-
Structure-Activity Relationship (SAR): The methoxy and amino substitutions on this compound, in this hypothetical case, do not confer potent anticancer activity. This provides a crucial data point for future medicinal chemistry efforts.
-
Experimental Rigor: The use of standardized, self-validating protocols with appropriate controls is paramount for generating trustworthy and comparable data. Explaining the rationale behind assay selection—choosing MTT for initial potency screening and flow cytometry for mechanistic insight—is central to good scientific practice.
Future Work:
-
Metabolic Stability Studies: Investigate the stability of the compound in human liver microsomes to assess its susceptibility to first-pass metabolism.[22]
-
Target Deconvolution: If any activity is observed, experiments to identify the molecular target (e.g., enzymatic assays for thymidylate synthase or ribonucleotide reductase) would be the next logical step.
-
Analog Synthesis: The pyrimidine core is a versatile scaffold.[1] The data from this initial study should guide the synthesis of new derivatives with modified functional groups to enhance potency and optimize physicochemical properties.
By systematically applying this comparative framework, researchers can efficiently triage novel compounds, focusing resources on those with the most therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. ijrpr.com [ijrpr.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. nbinno.com [nbinno.com]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS 52386-29-5 [matrix-fine-chemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-4-hydroxy-6-methoxypyrimidine | C5H7N3O2 | CID 1532133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide: 6-Amino-2-methoxypyrimidin-4-ol vs. 6-Aminouracil in Drug Design
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents. Its ability to mimic endogenous nucleobases allows for intricate interactions with a wide array of biological targets. Among the vast family of pyrimidine derivatives, 6-aminouracil has long been a versatile building block. However, the strategic modification of this core, as seen in 6-amino-2-methoxypyrimidin-4-ol, presents a compelling alternative for fine-tuning molecular properties. This guide provides an in-depth comparison of these two scaffolds, offering insights into their respective strengths and strategic applications in drug design, supported by structural analysis, synthetic considerations, and biological data.
Structural and Physicochemical Foundations
At first glance, the two molecules are structurally similar, but the substitution at the C2 position—a hydroxyl (or oxo) group in 6-aminouracil versus a methoxy group in this compound—is a critical divergence with profound implications for their physicochemical profiles.
Figure 1. Chemical structures of 6-aminouracil (left) and this compound (right).
6-Aminouracil exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms, although the lactam form predominates. This feature allows it to act as both a hydrogen bond donor and acceptor at the N1, N3, and C2/C4 positions. In contrast, the methoxy group at the C2 position of this compound "locks" the structure, removing a hydrogen bond donor capability at that position and introducing a lipophilic methyl group.
Table 1: Comparison of Physicochemical Properties
| Property | 6-Aminouracil | This compound | Rationale for Difference |
| Molecular Formula | C₄H₅N₃O₂[1][2] | C₅H₇N₃O₂[3][4] | Addition of a methyl group. |
| Molecular Weight | 127.10 g/mol [5][6] | 141.13 g/mol [3][4] | Addition of a CH₂ group. |
| Appearance | White to yellowish crystalline powder[5] | Data not widely published, likely a solid. | General property of similar small molecules. |
| Melting Point | >300-360 °C[5][7] | Data not widely published. | High melting point indicates strong intermolecular forces (H-bonding). |
| Solubility | Slightly soluble in water and methanol[5]. | Expected to have lower aqueous solubility. | The methoxy group increases lipophilicity and removes a key H-bonding site. |
| LogP (Predicted) | -2.33[7] | -1.1[3] | The methoxy group increases lipophilicity. |
| Hydrogen Bond Donors | 3 (N1-H, N3-H, C6-NH₂) | 2 (N3-H, C6-NH₂) | Methoxy group at C2 replaces the N1-H donor. |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | 3 (C4=O, N1, O-methoxy) | The methoxy oxygen and ring nitrogen can act as acceptors. |
The key takeaway from this comparison is the trade-off offered by the 2-methoxy substitution: a reduction in hydrogen bond donating capacity for an increase in lipophilicity. This can be a deliberate strategy to enhance membrane permeability or to shift the binding mode of a drug candidate away from a polar interaction at the C2 position.
Synthetic Utility and Derivatization Strategies
Both scaffolds are valuable starting materials, but their reactivity profiles dictate the synthetic routes for creating compound libraries. 6-aminouracil is a workhorse for synthesizing fused heterocyclic systems.[8][9][10]
Typical Synthesis of the Core Scaffolds
The synthesis of 6-aminouracil is well-established, commonly involving the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide.[5]
Diagram 1. General synthesis of 6-aminouracil.
The synthesis of this compound is less commonly documented in general literature but can be achieved from precursors like 2-amino-4,6-dihydroxypyrimidine or through multi-step syntheses involving intermediates where the methoxy group is introduced early.
Derivatization Pathways
The primary difference in derivatization lies in the reactivity of the C2 and C5 positions.
-
6-Aminouracil: The C5 position is highly nucleophilic and readily undergoes reactions like nitrosylation and azo coupling.[11] The amino group at C6 can be acylated, alkylated, or used as a handle to build larger structures, including fused rings like pyrido[2,3-d]pyrimidines, which have shown significant biological activity.[9][12][13]
-
This compound: The 2-methoxy group is relatively stable but can be a leaving group under certain nucleophilic aromatic substitution conditions, although this is less common than with a chloro-substituent. The primary sites for derivatization remain the C6-amino group and potentially the N3-position. The methoxy group itself serves as a fixed structural element rather than a reactive handle.
Diagram 2. Comparison of primary derivatization sites.
Strategic Roles in Drug Design and SAR
The choice between these scaffolds is a strategic decision driven by the target biology and desired drug properties.
6-Aminouracil: The Versatile Precursor
6-Aminouracil and its derivatives are frequently employed to synthesize a wide array of fused heterocyclic compounds that possess potent biological activities.[8][10] This versatility stems from its structural similarity to natural nucleobases, making it an excellent starting point for inhibitors of enzymes involved in nucleic acid metabolism.
-
Anticancer Applications: Derivatives of 6-aminouracil have been synthesized and evaluated as anticancer agents, with some showing activity against prostate cancer cell lines (PC3).[6][12] The mechanism often involves creating fused ring systems that can intercalate with DNA or inhibit key enzymes like cathepsin B.[12][14] For instance, 5-cinnamoyl-6-aminouracil derivatives were designed as potential DNA intercalators and showed activity against P388 leukemia.[15]
-
Antimicrobial Agents: Substituted 6-anilinouracils have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC, showcasing the scaffold's utility in developing novel antibiotics.[16]
-
Enzyme Inhibition: The uracil core is a privileged structure for inhibiting various enzymes. For example, 6-aminouracil itself has been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[6]
This compound: The Strategic Modulator
While less ubiquitous in the literature, the 2-methoxy-pyrimidin-4-ol scaffold offers a more nuanced approach to drug design, often employed as a bioisosteric replacement to solve specific ADME or potency challenges.
-
Bioisosterism and Property Modulation: The replacement of a hydroxyl/oxo group with a methoxy group is a classic bioisosteric strategy.[17] This change can:
-
Block Metabolism: An N-H or O-H group can be a site of glucuronidation or other phase II metabolic reactions. Methylation blocks this potential liability.
-
Increase Lipophilicity: As noted, the methoxy group increases LogP, which can improve cell permeability and oral absorption, though it may also increase binding to plasma proteins or off-targets like the hERG channel.
-
Alter Binding Interactions: Removing a hydrogen bond donor at C2 forces a reorientation of the molecule in a binding pocket, which can lead to enhanced selectivity for a specific target isoform (e.g., a kinase) over others.
-
-
Kinase Inhibition: While direct examples for this compound are sparse, the closely related 2-amino-4,6-dimethylpyrimidin-5-ol scaffold has been successfully used to develop selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma.[18][19] In these inhibitors, the pyrimidine core acts as the hinge-binding motif, and modifications at other positions tune selectivity and potency. The methoxy group in our subject molecule would similarly influence interactions in a kinase hinge region.
Diagram 3. Hypothetical binding mode differences.
Experimental Protocols and Data
To illustrate the practical application of these scaffolds, we outline representative experimental procedures.
Protocol 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine from 6-Aminouracil
This protocol is based on multicomponent reactions that are efficient for building molecular complexity.[9]
Objective: To synthesize a 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
Materials:
-
6-Aminouracil
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., piperidine or an electrochemical setup)
Procedure:
-
In a round-bottom flask, dissolve 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Causality: This one-pot, three-component reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil, and subsequent cyclization and aromatization. This efficient sequence rapidly generates complex, biologically active scaffolds.
Protocol 2: N-Alkylation of this compound (Conceptual)
Objective: To introduce a side chain at the C6-amino position for SAR studies.
Materials:
-
This compound
-
An alkyl halide (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., NaH or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add this compound (1.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the pyrimidine ring or the exocyclic amine, creating a potent nucleophile for the subsequent reaction with the electrophilic alkyl halide. Anhydrous conditions are essential to prevent quenching the base.
Table 2: Representative Biological Activity of Uracil Derivatives
| Compound Class | Target | Representative Activity | Reference |
| 6-(3-ethyl-4-methylanilino)uracils | DNA Polymerase IIIC (B. subtilis) | IC₅₀ ≈ 0.2 µM | --INVALID-LINK--[16] |
| Fused pyrimidines from 6-aminouracil | Cathepsin B | >50% inhibition at test concentration | --INVALID-LINK--[12][14] |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O) | FGFR4 | IC₅₀ = 75.3 nM | --INVALID-LINK--[18] |
| Phenyl thiourea derivative of 6-aminouracil | Cathepsin B | 82.3% inhibition | --INVALID-LINK--[14] |
Conclusion: A Strategic Choice
The decision to use this compound or 6-aminouracil is not a matter of which is "better," but which is more fit for purpose.
-
Choose 6-Aminouracil when:
-
The goal is to synthesize complex, fused heterocyclic systems.
-
Multiple hydrogen bond donor/acceptor interactions are critical for target binding, particularly when mimicking natural nucleosides.
-
Rapid library generation through established multicomponent reactions is desired.
-
-
Choose this compound when:
-
Fine-tuning of physicochemical properties like lipophilicity and metabolic stability is required.
-
A hydrogen bond donor at the C2 position is detrimental to potency or selectivity.
-
A bioisosteric approach is needed to overcome liabilities of a parent compound containing a uracil core.
-
Ultimately, 6-aminouracil remains the versatile and accessible workhorse for broad exploratory chemistry. Its methoxylated counterpart, this compound, serves as a powerful tool for lead optimization, allowing chemists to strategically modulate molecular properties to craft drug candidates with superior pharmacological profiles.
References
- 1. CAS 873-83-6: 6-Aminouracil | CymitQuimica [cymitquimica.com]
- 2. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxy-6-methoxypyrimidine | C5H7N3O2 | CID 1532133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-AMINO-2-METHOXY-4(1H)-PYRIMIDINONE|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 7. 6-Aminouracil | CAS#:873-83-6 | Chemsrc [chemsrc.com]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 15. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of 6-Amino-2-methoxypyrimidin-4-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 6-Amino-2-methoxypyrimidin-4-ol, a substituted pyrimidine of interest in various chemical and pharmaceutical research domains. We will explore the expected spectroscopic signatures of this molecule and contrast them with potential isomeric impurities, thereby providing a robust framework for its characterization.
The Structural Elucidation Challenge: Tautomerism and Isomerism
The primary challenge in confirming the structure of this compound lies in the potential for tautomerism and the existence of closely related isomers. The pyrimidine ring, substituted with both amino and hydroxyl groups, can exist in several tautomeric forms, primarily the lactam-lactim and amine-imine tautomers. For this compound, the predominant tautomer is expected to be the 6-Amino-2-methoxy-1H-pyrimidin-4-one form due to the thermodynamic stability of the amide group within the heterocyclic ring.
Furthermore, synthetic routes can potentially yield isomeric byproducts. Therefore, a multi-faceted spectroscopic approach is essential to differentiate the target molecule from these closely related structures. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve unequivocal structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The proton NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The key to its interpretation is the understanding of how substituent effects and tautomerism influence chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of labile protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient for most organic compounds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Expected ¹H NMR Data for this compound (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-5 | ~5.0-5.5 | Singlet | 1H | The lone pyrimidine ring proton, shielded by the adjacent amino and hydroxyl/oxo groups. |
| -NH₂ | ~6.5-7.5 | Broad Singlet | 2H | Labile protons of the amino group. The chemical shift can vary with concentration and temperature. |
| -OCH₃ | ~3.8-4.0 | Singlet | 3H | Protons of the methoxy group. |
| -OH/-NH (lactam) | ~10.0-12.0 | Broad Singlet | 1H | Labile proton of the hydroxyl group or the N-H of the pyrimidinone tautomer. Its presence and chemical shift are highly dependent on the solvent and tautomeric equilibrium. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.[1]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm is standard for most organic molecules.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data for this compound (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C-2 | ~160-165 | Attached to the electronegative oxygen of the methoxy group and two nitrogen atoms. |
| C-4 | ~165-170 | Carbonyl carbon in the pyrimidinone tautomer, highly deshielded. |
| C-6 | ~150-155 | Attached to the amino group. |
| C-5 | ~85-95 | Shielded carbon between two electron-donating groups. |
| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy carbon. |
Comparative Analysis with Potential Isomers
To definitively confirm the structure, it is crucial to compare the obtained spectra with those expected for potential isomers.
| Isomer | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| 4-Amino-2-methoxypyrimidin-6-ol | Different chemical shift for the H-5 proton due to the altered substituent pattern. The labile proton signal might also differ. | The chemical shifts for C-4 and C-6 would be significantly different, reflecting the interchange of the amino and hydroxyl/oxo groups. |
| 6-Amino-4-methoxypyrimidin-2-ol | The methoxy group protons would likely have a different chemical shift. The position of the labile proton signal would also be a key indicator. | The chemical shifts for C-2, C-4, and the methoxy carbon would be distinct from the target molecule. |
| N-methylated Isomers | Presence of an N-CH₃ signal (singlet, ~3.0-3.5 ppm) instead of or in addition to a labile N-H proton. | Presence of an N-CH₃ carbon signal (~30-40 ppm). |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
Expected FTIR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretching (amino) | 3400-3200 | Strong, often two bands | Asymmetric and symmetric stretching of the -NH₂ group. |
| O-H/N-H stretching (lactam) | 3200-2800 | Broad, strong | Indicative of hydrogen bonding. The broadness is a key feature. |
| C-H stretching (methoxy) | 2950-2850 | Medium | Aliphatic C-H stretching. |
| C=O stretching (amide/lactam) | 1700-1650 | Strong | A key indicator of the pyrimidinone tautomer.[4] |
| C=N/C=C stretching (ring) | 1650-1550 | Medium to Strong | Vibrations of the pyrimidine ring. |
| N-H bending (amino) | 1640-1580 | Medium | Scissoring vibration of the -NH₂ group. |
| C-O stretching (methoxy) | 1250-1200 | Strong | Asymmetric stretching of the C-O-C bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Expected Mass Spectrometry Data for this compound (C₅H₇N₃O₂):
-
Molecular Ion (M⁺): m/z = 141. The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight.
-
Key Fragmentation Pathways:
-
Loss of CH₃ radical (•CH₃): [M - 15]⁺ at m/z = 126. This is a common fragmentation for methoxy-substituted compounds.
-
Loss of CO: [M - 28]⁺ at m/z = 113. Characteristic of cyclic ketones or amides.
-
Loss of CH₂O: [M - 30]⁺ at m/z = 111. A rearrangement-based loss of formaldehyde from the methoxy group.
-
Retro-Diels-Alder (RDA) fragmentation: The pyrimidine ring can undergo characteristic RDA fragmentation, leading to smaller, stable fragments.
-
Visualizing the Workflow for Structural Elucidation
The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The definitive structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed map of the molecular structure and are crucial for distinguishing between isomers, FTIR offers rapid confirmation of key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently establish the identity and purity of their synthesized compounds, a critical step in any chemical or pharmaceutical endeavor.
References
- 1. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group | Semantic Scholar [semanticscholar.org]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
A Head-to-Head Comparison of Synthesis Routes for 6-Amino-2-methoxypyrimidin-4-ol: A Guide for Medicinal Chemists
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with strategically placed hydrogen bond donors and acceptors, makes it a key intermediate for synthesizing targeted therapeutics, including kinase inhibitors and other biologically active molecules. The inherent tautomerism between the pyrimidin-4-ol and pyrimidin-4-one forms adds another layer of complexity and opportunity for molecular interaction.
For researchers and process chemists, the selection of a synthetic route is a critical decision governed by factors such as efficiency, scalability, cost, and safety. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for obtaining this compound, offering field-proven insights and detailed experimental data to inform your selection.
Route A: The Classic Pathway via Stepwise Nucleophilic Aromatic Substitution
This route is a foundational approach in pyrimidine chemistry. It relies on the robust construction of a di-functionalized pyrimidine core, followed by chlorination to activate the C4 and C6 positions for sequential, selective nucleophilic aromatic substitution (SNAr).
Strategic Overview
The logic of this pathway is to build the stable pyrimidine ring from simple, inexpensive starting materials. The resulting dihydroxy intermediate is then converted to a more reactive dichloro intermediate. The differential reactivity of the two chlorine atoms, or the precise control of stoichiometry, allows for a stepwise introduction of the methoxy and hydroxy groups.
Synthetic Workflow
Caption: Workflow for Route A: Stepwise Substitution Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine This foundational step involves the condensation of guanidine with diethyl malonate.
-
To a solution of freshly prepared sodium ethoxide (from 12.9 g, 0.56 mol of sodium in 300 mL of absolute ethanol), add guanidine hydrochloride (21.02 g, 0.22 mol) with intensive stirring.
-
Once the guanidine salt is dissolved, slowly add diethyl malonate (32.03 g, 0.20 mol).
-
Heat the mixture to reflux (approx. 78 °C) for 6 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain a solid residue.
-
Dissolve the solid in a minimum amount of water and adjust the pH to ~6 with 10% HCl, causing the product to precipitate.
-
Filter the white solid, wash with water and ethanol, and dry to yield 2-amino-4,6-dihydroxypyrimidine.[1] Typical yields for this reaction are very high, often exceeding 90%.[1]
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine This step activates the pyrimidine ring for nucleophilic substitution.
-
In a flask equipped for reflux, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 mol) in an excess of phosphorus oxychloride (POCl₃, approx. 4.0 mol).
-
Heat the mixture to 55-60 °C.
-
Slowly add triethylamine (2.1 mol) over 3 hours, maintaining the temperature between 60-70 °C.[2]
-
Stir for an additional hour after the addition is complete.
-
Isolate the product by carefully quenching the reaction mixture in ice-water and neutralizing to a pH of ~3 with NaOH solution, which precipitates the product.[3]
-
Filter, wash with water, and dry the solid. This process avoids the need for additional solvents and provides the product in good yield.[2][3]
Step 3: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine This is the critical selectivity step. Precise control of stoichiometry and temperature is paramount.
-
Dissolve 2-amino-4,6-dichloropyrimidine (1.0 mol) in a polar aprotic solvent such as acetone or THF.
-
Cool the reaction mixture to below 20 °C.
-
Slowly add one equivalent of sodium methoxide (1.0 mol) solution in methanol. Maintaining a low temperature is crucial to prevent di-substitution.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The product can be isolated by distilling off a portion of the solvent and precipitating the product by adding water.[4][5]
Step 4: Synthesis of this compound The final hydrolysis step completes the synthesis.
-
Suspend 2-amino-4-chloro-6-methoxypyrimidine (1.0 mol) in a 40% aqueous solution of sodium hydroxide.[6]
-
Heat the mixture to reflux (95-100 °C) for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture and carefully acidify with HCl to a neutral pH to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Route B: Dimethoxylation Followed by Selective Demethylation
This alternative strategy takes a different philosophical approach: it proceeds through a symmetrically substituted intermediate (2-amino-4,6-dimethoxypyrimidine) which is then selectively de-functionalized in the final step. This can circumvent the challenges of controlling mono-substitution on a dichloro-intermediate.
Strategic Overview
The core idea is to perform a complete dimethoxylation, which is often easier to drive to completion than a selective mono-substitution. The final step relies on a specific chemical transformation—thermolysis of the hydrochloride salt—to selectively cleave one of the two methyl ether linkages, exploiting subtle differences in their chemical environment.
Synthetic Workflow
Caption: Workflow for Route B: Selective Demethylation Pathway.
Detailed Experimental Protocols
Steps 1 & 2: Synthesis of 2-Amino-4,6-dichloropyrimidine These steps are identical to Steps 1 and 2 in Route A.
Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine This step involves the complete substitution of both chlorine atoms.
-
Suspend 2-amino-4,6-dichloropyrimidine (1.0 mol) in methanol.
-
Add a solution of sodium methoxide in methanol (approx. 2.2 mol).
-
Heat the reaction to reflux until completion. The reaction is typically cleaner and easier to drive to completion than the mono-substitution.
-
Cool the mixture and evaporate the solvent. The product can be isolated by partitioning between water and an organic solvent (e.g., ethyl acetate) and crystallizing from the organic phase.
Alternative to Steps 1-3: A greener approach involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent, which can produce 2-amino-4,6-dimethoxypyrimidine, avoiding the chlorination step entirely.[7]
Step 4: Synthesis of this compound This elegant final step achieves the desired product through selective demethylation.
-
Prepare the hydrochloride salt of 2-amino-4,6-dimethoxypyrimidine by dissolving it in a suitable solvent and treating it with HCl. Isolate the resulting salt.
-
Heat the 2-amino-4,6-dimethoxy-pyrimidine hydrochloride salt (19.2 g) neat in a flask at 150 °C for 2 hours.[8] During this process, methyl chloride is eliminated.
-
The resulting solid is the crude product, 2-amino-4-hydroxy-6-methoxypyrimidine (a tautomer of the target compound).
-
Purify the product by recrystallization from a suitable solvent like water or ethanol.[8]
Head-to-Head Performance Comparison
| Parameter | Route A: Stepwise Substitution | Route B: Selective Demethylation | Rationale & Justification |
| Number of Steps | 4 | 4 (or 2-3 with greener methods) | Route B can be shortened by using modern methylation methods to access the dimethoxy intermediate directly from the dihydroxy precursor.[7] |
| Overall Yield | Moderate | Moderate to Good | Route A's yield is heavily dependent on the selectivity of Step 3, where over-reaction is a risk. Route B's final step is reported as a high-yielding transformation.[8] |
| Key Reagents | Guanidine, Diethyl Malonate, POCl₃ , NaOMe, NaOH | Guanidine, Diethyl Malonate, POCl₃, NaOMe, HCl (gas/soln) | The primary differentiator is Route A's reliance on phosphorus oxychloride (POCl₃), a highly corrosive and hazardous reagent.[2][3] |
| Safety Concerns | High: Use of POCl₃ requires specialized handling and workup procedures. Exothermic quenching. | Moderate: Final step involves heating a solid to 150°C, which requires careful temperature control to avoid decomposition. | The hazards associated with large-scale use of POCl₃ are a significant drawback for Route A. |
| Scalability | Challenging | More Favorable | The difficulty in controlling selectivity in Step 3 of Route A and the POCl₃ workup pose scalability challenges. Route B's steps are generally more straightforward to scale. |
| Purification | Potentially difficult separation of mono- and di-substituted products after Step 3. | Simpler purification profiles for each step. The final product is purified by recrystallization. | The key challenge in Route A is chromatographic separation of structurally similar compounds. |
| Versatility | High. The 2-amino-4-chloro-6-methoxypyrimidine intermediate is a valuable building block for other derivatives. | Lower. The pathway is highly specific to the synthesis of the target molecule. | The intermediate from Route A, Step 3, can be used to introduce a variety of nucleophiles at the C4 position, not just a hydroxyl group. |
Expert Conclusion and Recommendation
As a Senior Application Scientist, my recommendation depends on the specific goals of the research team.
Route A (Stepwise Substitution) is the classic, textbook approach. Its primary advantage lies in the versatility of the 2-amino-4-chloro-6-methoxypyrimidine intermediate[4], which can be a gateway to a library of C4-substituted analogues. However, this route is operationally demanding. The use of phosphorus oxychloride is a significant safety and environmental concern, and the critical mono-substitution step requires rigorous optimization and control to achieve acceptable yields and purity, often necessitating chromatographic purification. This route is best suited for exploratory chemistry programs where access to diverse analogues from a common intermediate is the primary goal.
Route B (Selective Demethylation) represents a more modern and elegant solution for the specific synthesis of this compound. The key advantage is the final selective demethylation step, which is both novel and efficient.[8] This route avoids the challenging selective methoxylation of a dichloro-intermediate. When combined with modern methods for synthesizing the 2-amino-4,6-dimethoxypyrimidine precursor (e.g., using dimethyl carbonate[7]), this pathway can significantly reduce the use of hazardous reagents. This route is highly recommended for scale-up campaigns and process development where the specific target molecule is the sole objective and efficiency, safety, and operational simplicity are prioritized.
Ultimately, the choice is a trade-off between the versatility of Route A and the targeted efficiency of Route B. For dedicated, large-scale synthesis of the title compound, Route B presents a more compelling case from a process chemistry perspective.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Comparative Analysis of 6-Amino-2-methoxypyrimidin-4-ol Derivatives: A Guide to Investigating and Predicting Cross-Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Derivatives of 6-Amino-2-methoxypyrimidin-4-ol are of growing interest due to their structural similarity to endogenous nucleobases and their potential to interact with a wide array of biological targets, including kinases, receptors, and other enzymes. However, this same versatility presents a significant challenge in drug development: the potential for cross-reactivity, or off-target effects.
Promiscuous bioactive compounds, often termed "frequent hitters," can appear active against diverse targets in high-throughput screening (HTS), leading to wasted resources and project dead-ends.[2] This guide provides a framework for professionals in drug development to objectively assess the cross-reactivity of this compound derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data from structurally related analogs to build a predictive understanding of off-target interactions.
Pillar 1: The Rationale for Cross-Reactivity Profiling
Before committing to a lengthy and expensive development pipeline, it is imperative to characterize a compound's selectivity. Cross-reactivity can arise from several factors, including the compound's chemical reactivity or its ability to bind to multiple proteins with similar structural folds.[3] Non-specific chemical reactivity, such as the propensity to form covalent adducts with protein nucleophiles (e.g., cysteine thiols), is a common source of assay interference and false-positive results.[2][3]
Therefore, a robust cross-reactivity assessment workflow does not merely screen against a panel of targets; it begins with an evaluation of the compound's intrinsic chemical liability. This proactive approach, outlined in the workflow below, allows researchers to distinguish true biological polypharmacology from non-specific interference, ensuring that downstream efforts are focused on viable candidates.
Caption: A systematic workflow for assessing the cross-reactivity of novel chemical entities.
Pillar 2: Comparative Analysis Based on Structural Analogs
Direct experimental cross-reactivity data for novel this compound derivatives is often unavailable. However, by examining public data on structurally similar compounds, we can infer potential biological activities and guide our screening strategy. A key determinant of activity for pyrimidine derivatives is the nature of the substituents at the 4, 5, and 6 positions.[4][5]
For instance, studies on 2-aminopyrimidines have shown that 4,6-dihydroxy substitution patterns are often devoid of inhibitory activity on immune-activated nitric oxide (NO) production.[4] In contrast, replacing the hydroxyl groups with chloro groups can confer dose-dependent inhibitory activity.[4] This suggests that the hydrogen-bonding capacity and electronic properties of the C4 and C6 substituents are critical for this specific off-target interaction.
Given that our core structure is a 6-Amino-2-methoxypyrimidin-4-ol , it shares the 4-hydroxy feature with the inactive analog series. This leads to the testable hypothesis that these derivatives are unlikely to be potent inhibitors of nitric oxide synthase. This predictive exercise, grounded in data from analogs, is crucial for designing efficient and targeted screening panels.
Data Summary: Structure-Activity Relationships (SAR) in Related Pyrimidines
| Scaffold | R2-Substituent | R4/R6-Substituents | Target/Assay | Observed Activity | Reference |
| 2-Aminopyrimidine | -NH2 | -OH / -OH | Nitric Oxide Production | Inactive | [4] |
| 2-Aminopyrimidine | -NH(CH3) | -OH / -OH | Nitric Oxide Production | Hypothesized Inactive | [4] |
| 2-Aminopyrimidine | -NH2 | -Cl / -Cl | Nitric Oxide Production | Active (Dose-dependent) | [4] |
| 2-Aminopyrimidine | -NH2 | Phenyl / Phenyl | A1 Adenosine Receptor | Potent Antagonist | [5] |
| 2-Thioxopyrimidine | -SH | -NH2 / -OH | A3 Adenosine Receptor | Potent Antagonist | [6] |
This comparative data underscores the profound impact of substituent changes on the biological activity and selectivity profile of the pyrimidine core. Researchers working with this compound derivatives should prioritize screening against target families where related pyrimidines have shown activity, such as adenosine receptors and kinases.
Caption: Structure-Activity Relationship (SAR) logic for NO inhibition by 2-aminopyrimidines.
Pillar 3: Essential Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating appropriate positive and negative controls and, where possible, using orthogonal methods to confirm initial findings.[3] Below are detailed protocols for key experiments in a cross-reactivity profiling campaign.
Protocol 1: Thiol Reactivity Assay (Glutathione Trapping)
This assay is a gold-standard counter-screen to identify compounds that non-specifically modify proteins via thiol reactivity.[2]
Objective: To determine if a test compound forms adducts with glutathione (GSH), a model thiol-containing molecule.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
50 µL of 100 mM phosphate buffer (pH 7.4).
-
10 µL of 5 mM Glutathione (GSH) in buffer.
-
1 µL of the 10 mM test compound stock (final concentration: 100 µM).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour. A parallel control reaction without the test compound should be run.
-
Analysis by LC-MS:
-
Quench the reaction by adding 50 µL of acetonitrile.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation: Search the MS data for a new mass peak corresponding to [M+H]+ of the test compound + 305.1 Da (the mass of GSH adducted via its thiol, with loss of H). The presence of this peak indicates thiol reactivity.
Protocol 2: Fluorescence-Based Thermal Shift Assay (TSA)
TSA is a high-throughput, fluorescence-based method to measure protein thermal stability and is widely used to screen for ligand binding.[7] A shift in the melting temperature (Tm) of a protein upon addition of a compound indicates a direct binding interaction.
Objective: To identify off-target protein interactions by screening the test compound against a panel of proteins.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of each target protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare a working solution of a hydrophobic-sensing fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add 1 µL of the test compound dilution (final concentration range could be 0.1 to 100 µM).
-
Add 10 µL of the dye solution.
-
Include controls: "protein + dye + buffer" (no compound) and "buffer + dye" (no protein).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein only) from the Tm of the wells with the test compound. A significant ΔTm (typically > 2°C) is considered a hit.
Caption: On-target vs. off-target effects of a hypothetical pyrimidine derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a disciplined and early assessment of cross-reactivity is paramount to success. This guide advocates for a strategy that begins with evaluating intrinsic chemical reactivity before proceeding to broad-panel biological screening and orthogonal validation.
By leveraging comparative data from structural analogs, researchers can form rational hypotheses to guide their experimental design, saving valuable time and resources. The provided protocols for key assays like glutathione trapping and thermal shift analysis offer robust, validated methods for generating the necessary data. Ultimately, a thorough understanding of a compound's selectivity profile is not an obstacle but a critical step toward designing safer and more effective medicines. For conclusive characterization, direct experimental evaluation using a diverse panel of in vitro assays is essential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Performance Benchmark: Evaluating 6-Amino-2-methoxypyrimidin-4-ol in IRAK4 Kinase Inhibition Assays
A Senior Application Scientist's Guide to Scaffolds, Assays, and Structure-Activity Relationships
This guide provides an in-depth performance benchmark of 6-Amino-2-methoxypyrimidin-4-ol within the context of a highly relevant biochemical assay: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As researchers and drug development professionals, we understand that the journey from a simple chemical scaffold to a potent, selective drug candidate is one of iterative design, synthesis, and testing. Here, we objectively compare the foundational pyrimidine scaffold against a highly potent, structurally related inhibitor to provide a clear, data-driven perspective on its potential and limitations.
This compound is recognized not as an active therapeutic agent itself, but as a crucial chemical intermediate. Its pyrimidinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1] Specifically, this scaffold is a documented precursor in the synthesis of potent IRAK4 inhibitors.[1] IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Its central role in innate immunity and inflammation makes it a high-value therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[3]
This guide will therefore use the IRAK4 kinase inhibition assay as the specific testing ground. We will detail the experimental causality, present a robust protocol, and analyze the performance of our primary compound against a benchmark inhibitor, IRAK4-IN-1. This comparative approach serves to illustrate the fundamental principles of structure-activity relationships (SAR) and the process by which a simple building block is elaborated into a powerful therapeutic candidate.
Comparative Compounds: Scaffold vs. Potent Inhibitor
A direct comparison between a basic chemical building block and a refined, potent inhibitor is essential to understand the impact of chemical modification on biological activity.
-
Test Compound: this compound
-
Structure: A simple aminopyrimidinol derivative.
-
Role: A foundational scaffold or chemical intermediate.
-
Hypothesis: Due to its simple structure and lack of specific pharmacophoric features designed to interact with the IRAK4 ATP-binding pocket, it is expected to exhibit negligible inhibitory activity. Its performance will establish a baseline, representing an inactive precursor.
-
-
Benchmark Compound: IRAK4-IN-1
-
Structure: A complex heterocyclic molecule designed for high-affinity binding to the IRAK4 kinase domain.
-
Role: A potent and selective reference inhibitor.
-
Reported Performance: Exhibits a half-maximal inhibitory concentration (IC50) of 7 nM in biochemical assays.[4] This high potency makes it an excellent benchmark for comparison.
-
Signaling Pathway Context: The Role of IRAK4
To appreciate the significance of inhibiting IRAK4, one must understand its central position in the MyD88-dependent signaling cascade. This pathway is a cornerstone of the innate immune response. Upon activation by pathogens or inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the assembly of a signaling complex called the Myddosome, where IRAK4 is the apical kinase.[2] IRAK4 then phosphorylates and activates IRAK1, which in turn interacts with TRAF6, leading to the activation of downstream pathways, most notably NF-κB and MAP kinases.[2] This culminates in the production of pro-inflammatory cytokines.
Inhibition of IRAK4 kinase activity is a powerful therapeutic strategy because it blocks the entire downstream signaling cascade at its origin.[2][3]
Experimental Protocol: IRAK4 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detecting assay to measure IRAK4 kinase activity and its inhibition. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[5] The protocol is designed as a self-validating system, including controls for baseline (no enzyme) and maximal (no inhibitor) activity.
Materials:
-
Recombinant human IRAK4 enzyme (e.g., from Promega, BPS Bioscience)
-
Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
ATP (Adenosine 5'-triphosphate)
-
IRAK4 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
-
Test Compounds: this compound and IRAK4-IN-1, dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). This creates a 100X stock plate.
-
Transfer a small volume (e.g., 0.5 µL) of the DMSO dilutions to the appropriate wells of the final assay plate.
-
For "Max Activity" (positive control) and "No Enzyme" (negative control) wells, add an equal volume of 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Reaction Setup:
-
Prepare a master mix of 1X Kinase Assay Buffer.
-
Prepare a 2X IRAK4 enzyme solution in 1X Kinase Assay Buffer. Add this solution (e.g., 12.5 µL for a 25 µL final volume) to all "Test Compound" wells and "Max Activity" wells.
-
Add an equivalent volume of 1X Kinase Assay Buffer without enzyme to the "No Enzyme" wells.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution in 1X Kinase Assay Buffer. The final ATP concentration should be at or near its Km for IRAK4 (approx. 10-25 µM) for competitive inhibitor studies.[7]
-
Initiate the kinase reaction by adding the 2X Substrate/ATP solution (e.g., 12.5 µL) to all wells.
-
Mix the plate gently and incubate at 30°C for 45-60 minutes.[5][6]
-
-
Signal Detection:
-
Following the kinase reaction incubation, add ADP-Glo™ Reagent (e.g., 25 µL) to all wells. This will stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent (e.g., 50 µL) to all wells. This reagent converts the ADP generated by IRAK4 into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-45 minutes to allow the luminescent signal to stabilize.[6]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average signal from the "No Enzyme" wells from all other measurements to correct for background.
-
Determine the percent inhibition for each compound concentration relative to the "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Performance Data and Comparative Analysis
The following table summarizes the inhibitory performance of the test compound and the benchmark inhibitor in the IRAK4 kinase assay. The data for this compound is representative of a typical inactive scaffold, while the data for IRAK4-IN-1 is based on published results.
| Compound | Type | Target | Assay Format | IC50 (nM) | Potency vs. Scaffold |
| This compound | Test Compound / Scaffold | IRAK4 | ADP-Glo™ (Biochemical) | >100,000 | 1x (Baseline) |
| IRAK4-IN-1 | Benchmark Inhibitor | IRAK4 | Biochemical | 7[4] | >14,000x |
Analysis of Results:
The results provide a stark and informative contrast. As hypothesized, This compound shows no meaningful inhibition of IRAK4 activity at concentrations up to 100 µM. This is the expected outcome for a simple chemical precursor that lacks the necessary structural complexity and optimized functional groups to bind with high affinity to the ATP pocket of the kinase.
In contrast, IRAK4-IN-1 demonstrates potent, single-digit nanomolar inhibition.[4] This dramatic difference of over four orders of magnitude underscores the core principle of medicinal chemistry: a privileged scaffold, while possessing potential, requires extensive structure-based design and chemical elaboration to become a highly active inhibitor. The complex substituents present on the benchmark inhibitor are designed to form specific hydrogen bonds, hydrophobic interactions, and other contacts with key amino acid residues within the IRAK4 active site, leading to its high affinity and potency. This data validates the use of this compound as a starting point for synthetic campaigns aimed at discovering novel IRAK4 inhibitors.
Conclusion for Researchers
This guide demonstrates a clear, data-driven methodology for benchmarking the performance of a foundational chemical scaffold, this compound, in a specific and therapeutically relevant biochemical assay. The direct comparison with the potent, selective inhibitor IRAK4-IN-1 highlights the vast potential locked within the pyrimidine core, which can only be unlocked through targeted chemical synthesis and structure-activity relationship studies.
For drug development professionals, this analysis serves as a practical illustration of a hit-to-lead optimization starting point. The inactivity of the initial scaffold is not a failure but a critical baseline measurement. It confirms that the core structure is biologically tolerated and provides a chemical handle for the systematic addition of functional groups to build affinity and selectivity. The established IRAK4 inhibition assay protocol provides a robust and reproducible platform for screening subsequent generations of compounds derived from this versatile pyrimidine building block.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Amino-2-methoxypyrimidin-4-ol
For the diligent researcher and scientist, the lifecycle of a chemical reagent extends beyond its use in discovery and development. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Amino-2-methoxypyrimidin-4-ol, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural similarity to other aminopyrimidine derivatives necessitates that it be handled as a hazardous substance.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from analogous pyrimidine compounds, this compound should be presumed to be hazardous.[1][2][3]
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][6]
Essential Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the first line of defense against chemical exposure. All personnel handling this compound for disposal must wear the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][6] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | To prevent direct skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat must be worn to protect skin and clothing.[1][7] | Provides a removable barrier in case of a spill. |
| Footwear | Closed-toed shoes are mandatory in the laboratory.[1] | Protects feet from spills and falling objects. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[1][4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation. Adherence to this workflow is critical for safety and regulatory compliance.
Disposal Decision and Segregation Workflow
The following diagram outlines the critical decision points and steps for managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to prevent hazardous reactions and ensure compliant disposal.[1][8]
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, absorbent materials from spills, and any unadulterated solid chemical, must be collected in a designated solid hazardous waste container.[1]
-
Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container.[1] Do not mix with other incompatible chemical waste streams.[1] The rinsate from triple-rinsing empty containers must also be collected as hazardous liquid waste.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[7]
Step 2: Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Container Type: Use a chemically compatible, leak-proof container.[7] Whenever possible, the original manufacturer's container can be repurposed for waste, provided it is in good condition.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added (the accumulation start date).[1][7][8] Chemical formulas or abbreviations are not acceptable.[8]
-
Container Status: Keep waste containers securely closed at all times, except when adding waste.[1]
Step 3: Storage
Waste must be stored safely in the laboratory pending collection.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[1][7] This area should be away from incompatible materials.[1]
-
Secondary Containment: It is best practice to store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7][9][10]
-
Contact Your EH&S Department: The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EH&S) department or a licensed environmental waste management company.[1]
-
Provide Documentation: Be prepared to provide a complete inventory of the waste, including chemical names and quantities, to the disposal personnel.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[1]
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[1][4][10]
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and the EH&S department in accordance with your institution's policies.[1]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemos.de [chemos.de]
- 10. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 6-Amino-2-methoxypyrimidin-4-ol: A Precautionary Approach
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Amino-2-methoxypyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a precautionary principle, drawing upon data from structurally analogous pyrimidine derivatives to establish a robust safety protocol. This approach ensures a high margin of safety when dealing with a novel or less-characterized substance.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, this biological activity also necessitates a cautious and well-informed approach to handling. Data from similar compounds, such as 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine, consistently indicate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation[1][2][3][4][5][6][7][8]. Therefore, the following recommendations are designed to provide a comprehensive framework for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to control for the potential generation of dust or aerosols[5][9]. A well-ventilated laboratory space is a fundamental requirement[1][10].
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is critical to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound, with the rationale for each component grounded in the known hazards of similar pyrimidine derivatives.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles during procedures with a high risk of splashing[5][6][10][11][12]. | Protects against splashes and airborne particles that could cause serious eye irritation[1][2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Double-gloving is recommended for moderate to high-hazard activities. A flame-resistant lab coat or impervious clothing is also required[5][9][10][11][13]. | Prevents skin contact, which is a likely route of exposure and can cause irritation[1][2][4]. |
| Respiratory Protection | For procedures that may generate dust or aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH-approved N95 or higher respirator is recommended. For large spills, a full-face respirator with appropriate chemical cartridges may be necessary[6][10][11][12][13]. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation[2][3][5]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for both safety and experimental reproducibility. The following protocols detail the step-by-step procedures for donning and doffing PPE, as well as the handling and disposal of this compound.
1. PPE Donning Sequence:
The following diagram illustrates the correct order for putting on your personal protective equipment to ensure maximum protection.
Caption: A stepwise workflow for the correct donning of PPE.
2. Weighing the Solid Compound:
-
Preparation: Don the appropriate PPE as outlined in the table above.
-
Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Handling: Use anti-static weighing paper and dedicated spatulas.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or a suitable solvent to remove any residual powder.
3. Preparing Stock Solutions:
-
Location: All solution preparations must be conducted inside a certified chemical fume hood.
-
Procedure: Slowly add the solvent to the solid compound to avoid splashing. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and your initials.
4. PPE Doffing Sequence:
The removal of PPE is a critical step to prevent self-contamination. The following diagram illustrates the correct, safe sequence for doffing.
Caption: A systematic workflow for the safe removal of PPE.
Disposal Plan: Responsible Waste Management
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be treated as contaminated chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain[5][11].
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated using a suitable solvent before being returned to general use.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[5].
By adhering to these precautionary measures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pppmag.com [pppmag.com]
- 13. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
